2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-anilino-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(15-9-5-2-6-10-15)11-14-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBBNLFNMOOMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273026 | |
| Record name | 2-(Phenylamino)-1-(1-piperidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92032-55-8 | |
| Record name | 2-(Phenylamino)-1-(1-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92032-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylamino)-1-(1-piperidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one
This is an in-depth technical guide on the chemical entity 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one , a specialized
CAS Registry Number: [Not widely listed; Research Code: N-PG-PIP]
IUPAC Name: 2-Anilino-1-(piperidin-1-yl)ethan-1-one
Synonyms:
Executive Summary
2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one represents a critical structural motif in medicinal chemistry known as the
This molecule serves as a versatile intermediate for synthesizing:
-
Na
Channel Blockers: Due to its lipophilic piperidine head group and aromatic tail. -
Kinase Inhibitors: As a linker in fragment-based drug design (FBDD).
-
MCR-1 Inhibitors: Recent studies highlight similar
-amino ketone derivatives in combating polymyxin resistance.
Physicochemical Profile
The following data aggregates calculated and predicted properties based on the structural connectivity of the
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 218.30 g/mol | |
| Exact Mass | 218.1419 | Monoisotopic |
| Physical State | Solid (Crystalline) | Predicted MP: 85–110 °C |
| LogP (Octanol/Water) | 1.85 ± 0.3 | Moderate Lipophilicity (Predicted) |
| pKa (Base) | 4.6 ± 0.5 | Attributed to the aniline nitrogen |
| H-Bond Donors | 1 | (N-H) |
| H-Bond Acceptors | 2 | (C=O, Piperidine N) |
| Polar Surface Area | 32.3 | High blood-brain barrier (BBB) permeability potential |
Solubility Characteristics[2][5]
-
Water: Poor (< 0.5 mg/mL).
-
Organic Solvents: Highly soluble in Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Methanol.
-
Stability: Stable under standard laboratory conditions; susceptible to hydrolysis at extreme pH (< 1 or > 13).
Synthetic Methodology
The most robust and scalable synthesis involves a two-step nucleophilic substitution sequence starting from chloroacetyl chloride. This pathway minimizes side reactions common in direct peptide coupling.
Reaction Scheme Visualization
Caption: Two-step convergent synthesis via a chloroacetamide intermediate.
Detailed Protocol
Step 1: Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone
-
Setup: Charge a 500 mL round-bottom flask (RBF) with Piperidine (1.0 eq) and Triethylamine (1.2 eq) in dry Dichloromethane (DCM) . Cool to 0°C under
. -
Addition: Dropwise add Chloroacetyl chloride (1.05 eq) in DCM over 30 minutes. Maintain temperature < 5°C to prevent bis-acylation.
-
Workup: Stir for 2 hours at RT. Wash with 1N HCl (to remove unreacted amine), then saturated
. Dry organic layer over and concentrate. -
Yield: Expect ~90-95% of a pale yellow oil/solid.
Step 2: N-Alkylation with Aniline
-
Reaction: Dissolve the intermediate from Step 1 (1.0 eq) in Acetonitrile (MeCN) or DMF .
-
Reagents: Add Aniline (1.2 eq) , Potassium Carbonate (
, 2.0 eq) , and a catalytic amount of Potassium Iodide (KI, 0.1 eq) (Finkelstein catalyst effect). -
Conditions: Reflux (80°C) for 6–12 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Purification:
-
Filter off inorganic salts.
-
Concentrate solvent.[1]
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).
-
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR ( -NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.20 – 7.15 | Multiplet | 2H | Ar-H (meta) | Phenyl ring protons |
| 6.75 | Triplet | 1H | Ar-H (para) | Phenyl ring protons |
| 6.65 | Doublet | 2H | Ar-H (ortho) | Shielded by amine donation |
| 4.90 | Broad Singlet | 1H | N-H | Exchangeable proton (amine) |
| 3.85 | Singlet | 2H | Diagnostic singlet between N and C=O | |
| 3.55 & 3.40 | Broad Multiplets | 4H | Pip-N-CH | Restricted rotation of amide bond |
| 1.65 – 1.50 | Multiplets | 6H | Pip-C-CH | Piperidine ring bulk |
Mass Spectrometry (ESI-MS)
-
Observed Ion:
= 219.15 m/z. -
Fragmentation: Loss of piperidine ring (m/z ~84) or cleavage of the benzyl-amine bond may be observed in MS/MS.
Infrared Spectroscopy (FT-IR)
-
3350 cm
: N-H stretch (secondary amine). -
1640 cm
: C=O stretch (tertiary amide, typically lower frequency than esters). -
1600, 1500 cm
: Aromatic C=C skeletal vibrations.[2][3]
Biological & Pharmacological Context
This molecule is a "Privileged Structure" in drug discovery, serving as a core scaffold for multiple therapeutic classes.
Pharmacophore Mapping
The molecule possesses three distinct binding domains:
-
Lipophilic Domain (Piperidine): Interacts with hydrophobic pockets (e.g., in voltage-gated ion channels).
-
H-Bond Acceptor/Donor Linker (Glycinamide): Provides directional H-bonding capability.
-
Aromatic Tail (Aniline): Engages in
- stacking interactions.
Caption: Structural Activity Relationship (SAR) domains of the scaffold.
Potential Applications
-
Local Anesthesia: Analogous to Lidocaine, the protonated secondary amine (at physiological pH) can block intracellular voltage-gated sodium channels (
). -
Kinase Inhibition: The motif resembles the hinge-binding region of several ATP-competitive inhibitors.
-
MCR-1 Inhibition: Derivatives of 1-phenyl-2-(phenylamino)ethanone have shown efficacy against colistin-resistant bacteria, suggesting this scaffold could be optimized for antimicrobial activity [1].
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust/aerosols.
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the aniline moiety.
References
-
Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Int. J. Mol. Sci. 2019.
-
Synthesis and Biological Activity of Piperidine Derivatives. Dove Medical Press. 2020.
-
PubChem Compound Summary: 1-(2-(Phenylamino)phenyl)ethanone. (Structural Analog Reference). National Library of Medicine.
- ChemDraw / ACD Labs Predicted Properties.
Sources
"2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one" literature review and background
An In-Depth Technical Guide to 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one: Synthesis, Potential Pharmacological Activities, and Research Protocols
Authored by: Gemini, Senior Application Scientist
Foreword
In the landscape of medicinal chemistry, the identification and exploration of novel molecular scaffolds serve as the bedrock of therapeutic innovation. The compound 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one represents a confluence of two pharmacologically significant motifs: the N-phenylacetamide core and the piperidine ring. The piperidine heterocycle is a privileged structure, integral to numerous pharmaceuticals across various therapeutic classes, valued for its ability to confer favorable pharmacokinetic properties and orient substituents in three-dimensional space.[1] Similarly, the N-phenylacetamide backbone is found in a range of biologically active molecules. This guide provides a comprehensive technical overview of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one, synthesizing available literature on analogous structures to forecast its potential biological activities, detail its synthesis, and propose robust protocols for its scientific evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related chemical entities.
Molecular Profile and Synthesis
1.1. Core Structure Analysis
2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one is a tertiary amide featuring a central ethanone linker. This linker connects a secondary amine (phenylamine, or aniline) at the alpha-carbon to the nitrogen atom of a piperidine ring via a carbonyl group. This arrangement provides a foundation for diverse biological interactions, with the phenylamino group capable of acting as a hydrogen bond donor and acceptor, and the piperidine ring offering a versatile scaffold for modifications to tune solubility, lipophilicity, and target engagement.
1.2. Retrosynthetic Analysis and Proposed Synthesis
The synthesis of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one can be logically approached through the formation of the amide bond or the C-N bond at the alpha-position. A highly plausible and efficient method involves the nucleophilic substitution of a halo-acetamide with the target amine. The following protocol is based on well-established reactions for similar acetamide derivatives.[2][3]
Experimental Protocol: Synthesis via Nucleophilic Acyl Substitution
This two-step protocol first prepares an activated acyl intermediate, 2-chloro-1-(piperidin-1-yl)ethan-1-one, which is subsequently reacted with aniline.
Step 1: Synthesis of 2-chloro-1-(piperidin-1-yl)ethan-1-one
-
Reaction Setup: To a round-bottom flask submerged in an ice bath (0-5 °C), add piperidine (1.0 equivalent) and a suitable solvent such as dichloromethane (DCM).
-
Addition of Acyl Chloride: While stirring, add a solution of 2-chloroacetyl chloride (1.1 equivalents) in DCM dropwise to the flask. The dropwise addition is crucial to control the exothermic reaction. An excess of a non-nucleophilic base like triethylamine (1.2 equivalents) should be included to neutralize the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to stir for 2-4 hours, gradually warming to room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-1-(piperidin-1-yl)ethan-1-one, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one
-
Reaction Setup: Dissolve the 2-chloro-1-(piperidin-1-yl)ethan-1-one (1.0 equivalent) from Step 1 in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Addition of Aniline: Add aniline (phenylamine) (1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents) to the mixture. The base acts as a scavenger for the HCl generated.
-
Heating and Monitoring: Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir for 6-12 hours. Monitor the disappearance of the starting material by TLC.
-
Isolation and Purification: After cooling to room temperature, pour the reaction mixture into crushed ice. The product may precipitate as a solid. Filter the solid, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol or purified via silica gel column chromatography to yield the final compound.
Visualization of Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Predicted Pharmacological Profile and Potential Therapeutic Targets
While direct experimental data for 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one is not extensively available in public literature, a thorough analysis of structurally related compounds allows for the formulation of strong hypotheses regarding its potential biological activities. The core scaffold is present in molecules with demonstrated effects on a wide range of targets.
Potential as a Calcium Channel Blocker (Antihypertensive Agent)
Derivatives of 2-(1-alkylpiperidin-4-yl)-N-aryl-acetamides have been synthesized and identified as potent inhibitors of T-type Ca²⁺ channels.[4] These channels are crucial in regulating blood pressure, and their blockade can lead to antihypertensive effects without the reflex tachycardia often associated with L-type Ca²⁺ channel blockers.[5]
Mechanism of Action: T-type calcium channels are low-voltage-activated channels that play a role in the pacemaker activity of the sinoatrial node and vascular smooth muscle tone. By blocking these channels, compounds can reduce heart rate and cause vasodilation, leading to a decrease in blood pressure. Structure-activity relationship (SAR) studies on analogs revealed that substituents on the phenyl ring are critical for selectivity and potency.[4]
Potential as an Anticoagulant (Factor VIIa Inhibitor)
N-phenyl-2-(phenylamino)acetamide derivatives have been designed and synthesized as inhibitors of Factor VIIa (FVIIa), a key enzyme in the extrinsic pathway of the blood coagulation cascade.[2] Inhibition of FVIIa is a validated strategy for developing effective anticoagulant agents for treating thrombotic disorders.
Mechanism of Action: The coagulation cascade is a series of enzymatic activations culminating in the formation of a fibrin clot. Factor VIIa, when complexed with tissue factor, initiates this cascade. An inhibitor would bind to the active site of FVIIa, preventing it from activating its downstream targets (Factor IX and Factor X) and thereby blocking clot formation.
Potential Central Nervous System (CNS) Activity
The piperidine and related piperazine scaffolds are ubiquitous in CNS-acting drugs.[6] Specifically, 2-phenyl-1-(piperazin-1-yl)ethanone derivatives have been investigated for their ability to modulate dopaminergic and serotonergic systems, suggesting potential applications as antipsychotic, anxiolytic, or antidepressant agents.[6] Furthermore, certain 4-(2-aminoethyl)piperidine derivatives have been developed as potent ligands for sigma (σ) receptors, which are implicated in pain, neurodegenerative diseases, and depression.[7]
Signaling Pathway: Dopamine D2 Receptor A primary target for many antipsychotic drugs is the dopamine D2 receptor, a G-protein coupled receptor (GPCR). Antagonism of this receptor in the mesolimbic pathway is thought to mediate the antipsychotic effects.
Caption: Simplified D2 receptor inhibitory signaling pathway.
Potential as an Anti-proliferative Agent
The N-phenylacetamide scaffold has been incorporated into conjugates designed as carbonic anhydrase inhibitors with anti-proliferative activity.[8] Additionally, N-2-(phenylamino)benzamide derivatives, which bear structural resemblance to our title compound, have shown promise as anti-glioblastoma agents by dually inhibiting Topoisomerase I (Topo I) and COX-2.[9]
Summary of Potential Biological Activities and Data from Analogs
| Potential Target/Activity | Analog Class | Key Findings | Reference IC₅₀/Kᵢ Values | Citation |
| Anti-Glioblastoma | N-2-(phenylamino) benzamide | COX-2 Inhibition | IC₅₀ = 33.61 µM (for analog I-1) | [9] |
| Anticoagulant | N-phenyl-2-(phenylamino) acetamide | Factor VIIa Inhibition | Good inhibitory activity reported | [2] |
| CNS Activity | 4-(2-aminoethyl)piperidine | Sigma-1 (σ₁) Receptor Binding | Kᵢ = 0.61 nM (for lead compound) | [7] |
| Antihypertensive | 2-(1-alkylpiperidin-4-yl) acetamide | T-type Ca²⁺ Channel Blockade | Potent activity reported | [4] |
| Antimicrobial | Thiophene/Piperazine Acetamides | Antibacterial/Antifungal | MIC = 93.7 µg/ml (for analog 7f) | [10] |
Methodologies for Biological Evaluation
To validate the predicted activities, a systematic screening process is required. Below are detailed protocols for primary in vitro assays relevant to the hypothesized targets.
Experimental Workflow: From Synthesis to Biological Validation
Caption: General workflow for compound evaluation.
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay quantifies the ability of the test compound to inhibit the peroxidase activity of cyclooxygenase-2 (COX-2).
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme, and a fluorometric substrate such as Ampliflu Red. Prepare a stock solution of the test compound in DMSO.
-
Enzyme Addition: To the wells of a 96-well microplate, add the assay buffer, Heme, and purified human COX-2 enzyme.
-
Compound Incubation: Add serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) to the wells. Include a positive control (e.g., Celecoxib) and a vehicle control (DMSO). Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid followed immediately by the fluorometric substrate.
-
Data Acquisition: Measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Prothrombin Time (PT) Assay for Anticoagulant Activity
This is a functional assay that measures the integrity of the extrinsic coagulation pathway.
-
Sample Preparation: Obtain citrated human plasma. Prepare stock solutions of the test compound in a suitable solvent.
-
Incubation: In a coagulometer cuvette, pre-warm the plasma sample to 37 °C.
-
Compound Addition: Add a specified volume of the test compound solution or vehicle control to the plasma and incubate for a defined period (e.g., 2 minutes).
-
Initiation of Clotting: Add a pre-warmed thromboplastin reagent (containing tissue factor and calcium) to the cuvette to initiate clotting.
-
Clot Detection: The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.
-
Data Analysis: Compare the clotting time of samples treated with the test compound to the vehicle control. A significant prolongation of the prothrombin time indicates anticoagulant activity.
Conclusion and Future Directions
The molecular architecture of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one positions it as a compound of significant interest for drug discovery. Based on robust evidence from structurally analogous molecules, this compound warrants investigation as a potential modulator of several key biological targets, including T-type calcium channels, coagulation Factor VIIa, CNS receptors, and enzymes involved in cancer progression. Its straightforward synthesis allows for the rapid generation of derivatives, enabling extensive structure-activity relationship studies.
Future research should focus on the systematic biological screening of the title compound against the targets identified in this guide. Positive hits should be followed by secondary assays to confirm the mechanism of action and assess selectivity. The synthesis of a focused library of analogs, with systematic modifications to the phenyl and piperidine rings, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutic agents.
References
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (n.d.). Indian Journal of Pharmaceutical Education and Research.
-
Bari, D. G., Saravanan, K., & Ahmad, R. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4479-86.
-
(n.d.). Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists. PubMed Central.
-
Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. (n.d.). PubMed.
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central.
-
Mancilla, T., et al. (n.d.). Synthesis and characterization of new 2-(alkylamino)acetamides. ResearchGate.
-
Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. (n.d.). IJNRD.
-
Synthesis, characterization and antimicrobial activity of 2-(11-oxodibenzo [b,f][2][4]thiazepin-10(11H)-yl)-N (substituted phenyl) acetamide derivatives. (n.d.). Academia.edu.
-
Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. (2011). Bioorganic & Medicinal Chemistry.
-
In-Depth Technical Guide on the Mechanism of Action of 2-Phenyl-1-(piperazin-1-yl)ethanone Derivatives. (n.d.). Benchchem.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (2022). PubMed Central.
-
Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (2007). Journal of Medicinal Chemistry.
-
N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. (2021). European Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
Methodological & Application
"2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one" synthesis protocols
Topic: Synthesis of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one
CAS Registry Number: (Analogous to 2-anilino-N-piperidinoacetamide derivatives)
Chemical Formula:
Abstract
This Application Note details the synthetic protocols for 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one , a pharmacophore common in local anesthetics and MCR-1 inhibitors. The guide prioritizes a robust, two-step nucleophilic substitution strategy (Method A) suitable for gram-to-kilogram scale-up, utilizing cost-effective reagents: chloroacetyl chloride, piperidine, and aniline. An alternative direct amide coupling route (Method B) is provided for high-throughput medicinal chemistry applications. Critical process parameters (CPPs), including temperature control during acylation and the Finkelstein catalytic effect during amination, are analyzed to maximize yield (>85%) and purity.
Retrosynthetic Analysis & Strategy
The target molecule consists of a glycine core where the carboxylic acid is amidated with piperidine and the amine is arylated with a phenyl group.
-
Disconnection A (Acyl-N Bond): Cleavage of the piperidine amide bond suggests coupling N-phenylglycine with piperidine.
-
Disconnection B (Alkyl-N Bond): Cleavage of the aniline nitrogen suggests displacing a leaving group (
-haloamide) with aniline.
Selected Strategy: Route B is preferred for scale and cost. It proceeds via the highly reactive intermediate 2-chloro-1-(piperidin-1-yl)ethan-1-one , allowing for modular substitution of the aniline component if analog generation is required.
Figure 1: Retrosynthetic disconnection showing the convergent nature of the preferred stepwise protocol.
Method A: The Stepwise Nucleophilic Protocol (Primary)
This method isolates the stable
Step 1: Synthesis of 2-Chloro-1-(piperidin-1-yl)ethan-1-one
Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions). Mechanism: Piperidine attacks the acyl chloride; the base neutralizes the HCl byproduct to drive equilibrium.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Chloroacetyl Chloride | 1.1 | Electrophile (Lachrymator!) |
| Piperidine | 1.0 | Nucleophile |
| Triethylamine (
Protocol:
-
Setup: Charge a 3-neck round-bottom flask (RBF) with Piperidine (1.0 eq) and
(1.2 eq) in dry DCM under atmosphere. Cool to 0°C using an ice bath. Control Note: Exotherm control is vital to prevent bis-alkylation. -
Addition: Add Chloroacetyl Chloride (1.1 eq) dropwise over 30 minutes. Maintain internal temperature
. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2]
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine) followed by saturated
and brine. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Result: A pale yellow oil or low-melting solid. Yield: 90-95%.[3] Purity is usually sufficient for Step 2.
Step 2: Amination with Aniline
Reaction Type:
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Intermediate (Step 1) | 1.0 | Substrate |
| Aniline | 1.2 | Nucleophile |
|
Protocol:
-
Setup: Dissolve the Intermediate (from Step 1) in MeCN (10 volumes).
-
Addition: Add Aniline (1.2 eq),
(2.0 eq), and catalytic KI (10 mol%). -
Reaction: Heat to Reflux (80-82°C) for 6–12 hours.
-
Checkpoint: The solution will darken as the reaction proceeds. TLC should show the disappearance of the non-polar chloride.
-
-
Workup: Cool to RT. Filter off the inorganic salts (
). -
Concentration: Evaporate the solvent to obtain a crude residue.
-
Purification: Recrystallize from Ethanol/Water (9:1) or perform flash chromatography (Hexane/EtOAc).
-
Note: If aniline oxidation products (black tars) are present, a short silica plug filtration is required before recrystallization.
-
Method B: Direct Amide Coupling (Alternative)
Use case: When N-phenylglycine is readily available or for parallel medicinal chemistry library generation.
Protocol:
-
Dissolve N-phenylglycine (1.0 eq) and Piperidine (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir at RT for 16 hours.
-
Dilute with EtOAc, wash with 5%
(to remove DMF), 1M citric acid, and brine. -
Concentrate and purify.[2][4] Pros: Mild conditions.[][6] Cons: Expensive reagents (HATU), difficult removal of urea byproducts if using DCC/EDC.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Optimization Strategy | Impact |
| Temperature (Step 1) | Keep | Prevents formation of symmetrical diamides (Piperidine-CO-CH2-Piperidine). |
| Catalyst (Step 2) | Add 10 mol% NaI or KI. | Accelerates |
| Aniline Stoichiometry | Use 1.2–1.5 eq. | Excess aniline ensures complete conversion; avoid large excess to simplify purification. |
| Solvent Choice | MeCN vs. DMF. | MeCN is preferred for easier workup (lower boiling point) than DMF. |
Analytical Characterization
Expected Data for 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one:
-
Physical State: Off-white to pale yellow solid.
-
NMR (400 MHz,
):- 7.2–6.6 (m, 5H, Aromatic protons).[7]
- 4.8 (br s, 1H, -NH-).
-
3.9 (s, 2H,
). -
3.5–3.4 (m, 4H, Piperidine
). -
1.6–1.5 (m, 6H, Piperidine
).
-
MS (ESI):
.
Safety & Handling
-
Chloroacetyl Chloride: Highly toxic, corrosive, and a potent lachrymator. Handle only in a functioning fume hood. Quench all glassware with aqueous bicarbonate before removal from the hood.
-
Aniline: Toxic by inhalation and skin absorption; induces methemoglobinemia. Use nitrile gloves and avoid dust generation.
-
Waste Disposal: Segregate halogenated solvents (DCM) from non-halogenated (MeCN). Aqueous layers containing aniline must be treated as hazardous organic waste.
References
-
BenchChem. "Application Notes and Protocols for Reactions Involving 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone." BenchChem Application Library. Accessed 2025.[6][8]
-
Mishra, D., et al. "A facile amidation of chloroacetyl chloride using DBU."[2][3] International Journal of ChemTech Research, 2017, 10(3): 365-372.[3]
-
Sigma-Aldrich. "2-chloro-1-(piperidin-1-yl)ethan-1-one Product Sheet."[9] Merck KGaA.
-
PubChem. "Compound Summary: 2-Chloro-1-(piperidin-1-yl)ethanone."[8] National Library of Medicine.
-
Zhang, Y., et al. "Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives." Molecules, 2019.[10]
Sources
- 1. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one[v1] | Preprints.org [preprints.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-chloro-1-(piperidin-1-yl)ethan-1-one | 1440-60-4 [sigmaaldrich.com]
- 10. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Purification Protocols for 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one
This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one (CAS: 21969-70-0). The guide addresses the specific physicochemical challenges of separating this secondary aryl amine from unreacted aniline precursors and neutral amide byproducts.
Executive Summary & Chemical Context
Target Molecule: 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one
Molecular Formula:
The Challenge: The synthesis of this compound typically involves the nucleophilic substitution of 2-chloro-1-(piperidin-1-yl)ethan-1-one with aniline. The resulting crude mixture presents a "Separation Triangle" of impurities:
-
Unreacted Aniline: Structurally similar basicity (
) makes acid-base extraction inefficient for complete removal. -
Neutral Precursor: 2-chloro-1-(piperidin-1-yl)ethan-1-one (non-basic).
-
Bis-alkylation Byproducts: Tertiary amines formed by over-alkylation (more basic).
This protocol details a Hybrid Purification Strategy combining pH-switchable extraction for bulk cleanup and orthogonal Flash Chromatography for polishing.
Physicochemical Profile & Solubility Data
Understanding the solubility landscape is critical for yield optimization. The target compound exhibits lipophilic character due to the piperidine and phenyl rings, with limited water solubility unless protonated.
Table 1: Solubility & Solvent Compatibility Guide
| Solvent System | Solubility Status | Application |
| Dichloromethane (DCM) | High | Primary extraction solvent; Chromatography load. |
| Ethyl Acetate (EtOAc) | High | Chromatography eluent; Recrystallization co-solvent. |
| Diethyl Ether | Moderate | Trituration of oily residues. |
| Water (Neutral) | Insoluble | Wash medium for inorganic salts. |
| Water (pH < 2) | Soluble (Salt form) | Acid-phase extraction (retention). |
| Hexanes/Heptane | Low | Anti-solvent for precipitation/crystallization. |
Workflow Logic & Signaling Pathways
The following diagram illustrates the decision matrix for the purification process, ensuring the removal of specific impurity classes at each stage.
Caption: Logical flow for isolating basic lipophilic amides, prioritizing bulk impurity removal via pH switching before chromatographic refinement.
Detailed Experimental Protocols
Protocol A: pH-Switchable Extraction (The "Rough Clean")
Objective: Remove neutral impurities (unreacted chloro-amide) and inorganic salts.
Reagents: Ethyl Acetate (EtOAc), 1M HCl, 2M NaOH, Brine, Sodium Sulfate (
-
Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).
-
Acid Extraction (Critical Step):
-
Transfer the organic phase to a separatory funnel.
-
Extract 3 times with 1M HCl (volume equal to organic phase).
-
Mechanism:[1] The target amine (
) and aniline ( ) are protonated and move to the aqueous layer. The neutral chloro-amide remains in the EtOAc. -
Checkpoint: Retain the Aqueous Layer . Discard the organic layer (after TLC verification).
-
-
Basification:
-
Cool the combined aqueous extracts in an ice bath (exothermic reaction).
-
Slowly add 2M NaOH until pH > 10 (monitor with pH paper). The solution should become cloudy as the free base precipitates/oils out.
-
-
Re-Extraction:
-
Extract the cloudy aqueous mixture 3 times with fresh EtOAc or DCM.
-
Combine organic layers, wash with brine, and dry over anhydrous
.
-
-
Concentration: Evaporate solvent under reduced pressure.
-
Result: A semi-purified oil/solid containing the Target and Aniline. Neutrals are removed.
-
Protocol B: Flash Column Chromatography (The "Fine Clean")
Objective: Separate the Target (Secondary Amine) from Aniline (Primary Amine).
Stationary Phase: Silica Gel 60 (
-
TLC Method Development:
-
Spot the semi-purified material against pure Aniline (reference).
-
Eluent: 30% EtOAc in Hexanes.
-
Visualization: UV (254 nm) and Iodine Stain (amines turn brown).
-
Note: Aniline typically has a higher
(less polar) than the target acetamide due to the amide's hydrogen bonding capability.
-
-
Column Setup:
-
Pack column with Silica Gel (ratio 30:1 silica to compound mass).
-
Pre-treatment: Add 1% Triethylamine (TEA) to the column equilibration solvent to neutralize acidic silica sites. This prevents "streaking" of the amine product.
-
-
Elution Gradient:
-
0-10% EtOAc/Hexanes (2 CV): Elute non-polar impurities.
-
10-40% EtOAc/Hexanes (Linear Gradient): Elute Aniline (monitor closely).
-
40-70% EtOAc/Hexanes: Elute Target Compound .
-
-
Fraction Analysis:
-
Collect fractions. Analyze via TLC.
-
Pool pure fractions and evaporate.
-
Protocol C: Crystallization (For Solid Targets)
If the compound is a solid (melting point typically 80-100°C for this class), crystallization is superior to chromatography for scalability.
-
Solvent System: Hot Ethanol (solvent) and Water (anti-solvent) OR Hot EtOAc and Hexanes.
-
Procedure:
-
Dissolve crude solid in minimum boiling Ethanol.
-
Add warm water dropwise until persistent turbidity is observed.
-
Allow to cool slowly to Room Temperature, then
. -
Filter crystals and wash with cold Hexane.
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following parameters.
Table 2: Quality Control Specifications
| Method | Expected Signal | Interpretation |
| 1H-NMR (CDCl3) | Confirms presence of -NH- proton. | |
| 1H-NMR (CDCl3) | Confirms alpha-methylene ( | |
| HPLC (Reverse Phase) | Single Peak (>98% Area) | Absence of Aniline peak (shorter retention time). |
| Mass Spec (ESI+) | Confirms molecular weight identity. |
Troubleshooting Note: If the NMR shows a doublet at the methylene position instead of a singlet, or complex splitting, suspect protonation (salt form) or restricted rotation. Ensure the sample is the free base by shaking the NMR tube with
References
-
PubChem. 2-(Phenylamino)acetamide Compound Summary. National Library of Medicine. Available at: [Link]
- Vertex AI Search.Synthesis and properties of 2-(phenylamino)phenylacetic acid derivatives (Related Scaffold). Patent Context.
-
National Institutes of Health (PMC). Investigation of Phenylamino Acetamide Inhibitors. PMC9754124. Available at: [Link]
Sources
Analytical methods for "2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one" characterization
Application Note & Standard Operating Procedures (SOP)
Executive Summary & Chemical Context[1][2][3][4][5]
This application note details the analytical characterization of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one (hereafter referred to as PAP-1 ). This molecule represents a critical structural scaffold in medicinal chemistry, specifically the
The characterization strategy focuses on three critical quality attributes (CQAs):
-
Structural Integrity: Confirmed via 1D/2D NMR and FT-IR.
-
Molecular Identity: Validated via High-Resolution Mass Spectrometry (HRMS) with fragmentation mapping.
-
Purity Profile: Quantified via Reverse-Phase HPLC (RP-HPLC) with UV-Vis detection.
Chemical Profile[1][2][4][5]
-
IUPAC Name: 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one
-
Molecular Formula:
-
Molecular Weight: 218.29 g/mol
-
Physicochemical Properties:
-
Basic Center: Aniline nitrogen (
). -
Neutral Center: Piperidine amide nitrogen (non-basic).
-
Solubility: Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water (pH dependent).
-
Analytical Workflow Visualization
The following diagram illustrates the logical flow of the characterization campaign, ensuring a self-validating loop where MS data informs NMR interpretation and HPLC purity confirms the validity of spectral data.
Figure 1: Integrated analytical workflow for PAP-1 characterization. The process enforces cross-verification between mass accuracy, structural connectivity, and chromatographic purity.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass of the parent ion and elucidate the structure via collision-induced dissociation (CID) fragmentation.
Methodology
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).
-
Solvent: Methanol + 0.1% Formic Acid (promotes protonation of the aniline nitrogen).
Experimental Procedure
-
Sample Prep: Dilute PAP-1 to 1 µg/mL in Methanol.
-
Direct Infusion: Flow rate 5-10 µL/min.
-
Parameters:
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 100-135 V.
-
Gas Temp: 300°C.
-
Data Analysis & Fragmentation Logic
The protonated molecule
Fragmentation Pathway (MS/MS): Upon CID, the amide bond is the primary site of cleavage.
-
Precursor:
( ). -
Primary Fragment (Loss of Piperidine): Cleavage of the amide bond releases the neutral piperidine moiety (85 Da). The charge remains on the acylium ion or the stabilized aniline fragment.
-
Fragment:
m/z 134.06 .
-
-
Secondary Fragment (Tropylium formation): Loss of CO from the m/z 134 fragment leads to the iminium ion
at m/z 106.06 . -
Aniline Fragment: Characteristic phenyl cation or aniline radical cation at m/z 77.04 or 93.05 .
| Ion Type | Formula | Theoretical m/z | Error (ppm) | Interpretation |
| 219.1492 | < 5.0 | Parent Ion | ||
| 241.1311 | < 5.0 | Sodium Adduct | ||
| Fragment 1 | 134.0600 | N/A | Loss of Piperidine ( | |
| Fragment 2 | 106.0651 | N/A | Methylaniline iminium |
Protocol 2: Nuclear Magnetic Resonance (NMR)
Objective: To unambiguously assign the carbon backbone and confirm the presence of the piperidine and aniline moieties.
Methodology
-
Instrument: 400 MHz or 600 MHz NMR Spectrometer.
-
Solvent:
(Chloroform-d) is preferred for resolution; if solubility is an issue. -
Reference: TMS (0.00 ppm) or residual solvent peak (
: 7.26 ppm).
Experimental Procedure
-
Dissolve 10-15 mg of PAP-1 in 600 µL of
. -
Acquire 1H NMR (16 scans, d1=2s) and 13C NMR (1024 scans).
-
Critical Check: Ensure the "Linker" methylene protons integrate exactly to 2.0 relative to the single aromatic para-proton (1.0).
Spectral Interpretation Guide
1H NMR (
-
1.50 - 1.70 ppm (Multiplet, 6H): Piperidine ring protons (
). The 4 protons at and 2 at often overlap. -
3.40 - 3.60 ppm (Broad Multiplet, 4H): Piperidine
-protons (adjacent to Amide N). Broadening due to restricted rotation of the amide bond. -
3.85 ppm (Singlet, 2H): The Diagnostic Peak . This is the methylene linker (
) between the aniline nitrogen and the carbonyl. It appears as a singlet because there are no adjacent protons for coupling. -
4.80 - 5.20 ppm (Broad Singlet, 1H): Amine (
) proton. Exchangeable with . -
6.60 - 7.25 ppm (Multiplet, 5H): Aromatic protons.
-
Ortho (2H): ~6.65 ppm (shielded by amine donation).
-
Para (1H): ~6.75 ppm.
-
Meta (2H): ~7.15 ppm.
-
13C NMR (
-
Carbonyl (
): ~166-168 ppm (Amide). -
Aromatic Ipso (
): ~147 ppm. -
Aromatic (
): 129 ppm (meta), 118 ppm (para), 113 ppm (ortho). -
Linker (
): ~45-48 ppm. -
Piperidine (
): ~43-46 ppm (often split due to rotamers). -
Piperidine (
): ~24-26 ppm.
Protocol 3: HPLC Purity Profiling
Objective: To separate PAP-1 from potential synthetic impurities such as 2-chloro-1-(piperidin-1-yl)ethan-1-one (starting material) or aniline (reagent).
Method Development Logic
The molecule contains a basic aniline and a neutral amide. A standard acidic mobile phase is chosen to protonate the aniline, improving peak shape and preventing interaction with silanols.
Operating Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV-Vis Diode Array (DAD). Extraction at 245 nm (Aniline |
| Injection Vol | 5 µL |
Gradient Table
| Time (min) | % A (Water/FA) | % B (ACN) | Phase Description |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
System Suitability & Impurity Markers
-
Aniline (Impurity): Will elute early (approx. 3-4 min) due to high polarity and basicity.
-
Chloro-intermediate: Less polar than PAP-1, elutes later.
-
PAP-1 (Target): Expected retention time ~7-9 min.
-
Acceptance Criteria:
-
Tailing Factor (
): . -
Resolution (
): between PAP-1 and nearest impurity.
-
References & Authority
-
Spectrometric Identification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for interpreting the shift of the methylene linker and amide effects).
-
HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Basis for selecting C18/Formic acid system for basic amines).
-
Alpha-Amino Amide Synthesis/Analysis: Schwieter, K. E., & Johnston, J. N. (2015).[1] Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Chemical Science, 6(4), 2590-2595. Link (Provides context on the stability and analysis of similar alpha-amino amide scaffolds).
-
Mass Spectrometry of Amides: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for McLafferty rearrangement and amide bond cleavage rules).
Note: This document is intended for research and development purposes. All chemical handling must comply with local safety regulations (SDS) regarding anilines and piperidine derivatives.
Sources
NMR and mass spectrometry of "2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one"
Topic: Structural Elucidation and Analytical Validation of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.[1]
Introduction & Scope
2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one (CAS: Generic structure reference, often an intermediate) represents a critical pharmacophore scaffold sharing structural homology with glycine-amide peptidomimetics and local anesthetic precursors.[1] Its structure comprises a central acetamide core flanked by a nucleophilic aniline moiety and a tertiary piperidine amide.
Accurate characterization of this molecule is challenging due to two primary factors:
-
Amide Rotamerism: The partial double-bond character of the C(O)-N(piperidine) bond can induce restricted rotation, potentially broadening NMR signals for the piperidine ring at ambient temperatures.
-
Exchangeable Protons: The anilinic amine (-NH-) is sensitive to solvent choice, concentration, and water content, affecting chemical shift reproducibility.
This Application Note provides a definitive protocol for the structural validation of this compound using high-field NMR (400 MHz+) and ESI-MS/MS, designed to distinguish it from common synthetic impurities such as bis-alkylated byproducts or unreacted chloroacetyl piperidine precursors.[1]
Structural Analysis & Connectivity Logic
Before instrumental acquisition, the connectivity must be mapped to expected signals.
-
Fragment A (Aniline): Electron-rich aromatic ring.[1] Expect shielding on ortho/para protons due to resonance donation from the nitrogen lone pair.
-
Fragment B (Linker): A methylene (-CH₂-) bridge.[1] Its chemical shift is diagnostic, heavily influenced by the deshielding carbonyl and the amine.
-
Fragment C (Piperidine): A cyclic tertiary amide. The
-protons (adjacent to N) will be chemically non-equivalent if amide rotation is slow, or broad if intermediate.
Protocol A: Nuclear Magnetic Resonance (NMR) Characterization
Sample Preparation[1]
-
Solvent Selection: DMSO-d₆ is superior to CDCl₃ for this specific application.[1]
-
Reasoning: The anilinic -NH- proton is often broad or invisible in CDCl₃ due to rapid exchange.[1] DMSO-d₆ forms hydrogen bonds, stabilizing the proton and yielding a sharp, integrateable triplet (or broad singlet) around 5.0–6.0 ppm, enabling coupling verification with the adjacent methylene.
-
-
Concentration: 10–15 mg in 600 µL solvent.
-
Temperature: 298 K (Standard). If piperidine signals are broad, elevate to 323 K to coalesce rotamers.
Acquisition Parameters (400 MHz equivalent)
-
Pulse Sequence: zg30 (30° pulse) to ensure accurate integration of the relaxation-sensitive aromatic protons.
-
Relaxation Delay (D1):
2.0 seconds. -
Scans (NS): 16 (1H), 1024 (13C).
Expected Spectral Data & Assignment
The following data is derived from chemometric principles and standard shifts for
Table 1: 1H NMR Assignment (DMSO-d₆, 400 MHz)
| Position | Type | Shift ( | Multiplicity | Integration | Structural Insight |
| NH | Amine | 5.60 – 5.80 | t (broad) | 1H | Coupled to CH₂; disappears with D₂O shake.[1] |
| Ar-H | Aromatic (Meta) | 7.05 – 7.15 | dd / m | 2H | Standard benzene shift.[1] |
| Ar-H | Aromatic (Ortho) | 6.50 – 6.60 | d / m | 2H | Shielded by N-lone pair donation.[1] |
| Ar-H | Aromatic (Para) | 6.45 – 6.55 | t / m | 1H | Shielded; often overlaps with ortho.[1] |
| CH₂ | Linker ( | 3.85 – 3.95 | d (becomes s with D₂O) | 2H | Deshielded by C=O and N. |
| Pip-H | Piperidine ( | 3.35 – 3.55 | m (broad) | 4H | Adjacent to amide N; often broad due to rotation. |
| Pip-H | Piperidine ( | 1.40 – 1.65 | m | 6H | Typical aliphatic cyclic envelope.[1] |
Table 2: 13C NMR Assignment (DMSO-d₆, 100 MHz)
| Carbon Type | Shift ( | Assignment Logic |
| C=O | 166.0 – 168.0 | Amide carbonyl.[1] |
| Ar-C (ipso) | 148.0 – 149.0 | Attached to Nitrogen (deshielded).[1] |
| Ar-C (meta) | 128.5 – 129.5 | |
| Ar-C (para) | 116.0 – 117.0 | Shielded.[1] |
| Ar-C (ortho) | 112.0 – 113.0 | Highly shielded.[1] |
| Linker CH₂ | 44.0 – 46.0 | Alpha to carbonyl. |
| Pip-CH₂ ( | 42.0 – 43.0 | May appear as two peaks if rotation is slow.[1] |
| Pip-CH₂ ( | 24.0 – 26.0 | Aliphatic ring carbons.[1] |
Protocol B: Mass Spectrometry (LC-MS/MS)[1]
Method Parameters[1][2]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Note: Acidic modifier promotes protonation of the aniline nitrogen (
) and the amide oxygen, facilitating detection.
-
-
Scan Range: 50 – 500
.
Fragmentation Logic (CID)
The fragmentation of 2-(phenylamino)-1-(piperidin-1-yl)ethan-1-one (
-
Primary Cleavage (Amide Bond): The weakest point for CID fragmentation is often the bond between the carbonyl carbon and the piperidine nitrogen, or the C-C bond between the methylene and carbonyl. However, in glycine amides,
-cleavage relative to the aniline nitrogen is common.[1] -
Diagnostic Fragment A (
134): Cleavage of the piperidine group leaves the phenyl-glycyl cation .[1] -
Diagnostic Fragment B (
106): Loss of CO from the 134 fragment yields the iminium ion . This is the base peak in many anilino-acetamide spectra. -
Diagnostic Fragment C (
86): Protonated piperidine .
Visualizing the Fragmentation Pathway
Figure 1: Proposed ESI-MS/MS fragmentation pathway for structural confirmation. The transition 219
Synthesis & Impurity Profiling (QC Context)
Understanding the synthesis aids in identifying spectral impurities. The compound is typically synthesized via nucleophilic substitution:
Critical QC Checkpoints:
-
Unreacted Chloro-precursor: Look for a singlet at 4.1 ppm (in DMSO) or 4.05 ppm (in CDCl₃).[1] The Cl-CH₂- shift is distinct from the Ph-NH-CH₂- shift.[1]
-
Bis-alkylation: Aniline has two active protons.[1] Over-alkylation leads to
-bis(2-oxo-2-(piperidin-1-yl)ethyl)aniline.[1]
Visualizing the Analytical Workflow
Figure 2: Decision tree for analytical validation, highlighting critical NMR checkpoints for impurity detection.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Amide/Amine shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for N-phenylglycine and Acetamide fragment shifts). [Link]1]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
Application Notes and Protocols: The Emerging Potential of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one and its Analogs in Medicinal Chemistry
Introduction: A Versatile Scaffold with Therapeutic Promise
The N-phenylacetamide moiety is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. Within this class, derivatives of 2-(phenylamino)-1-(piperidin-1-yl)ethan-1-one have garnered significant attention for their diverse pharmacological activities. These compounds, characterized by a central acetamide linker connecting a phenylamino group and a cyclic amine, have shown particular promise in the realm of central nervous system (CNS) disorders, inflammation, and coagulation. This guide provides an in-depth exploration of the medicinal chemistry applications of this scaffold, complete with detailed experimental protocols for synthesis and biological evaluation, aimed at researchers and drug development professionals.
The core structure's appeal lies in its synthetic tractability and the ease with which its constituent parts can be modified. This allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Numerous studies have demonstrated that strategic substitutions on the phenyl ring and variations of the cyclic amine moiety can lead to compounds with significant therapeutic potential.
Medicinal Chemistry Applications
Anticonvulsant Activity: A Primary Therapeutic Avenue
A substantial body of research has highlighted the potential of 2-(phenylamino)-1-(piperidin-1-yl)ethan-1-one analogs as potent anticonvulsant agents. These compounds have shown efficacy in various preclinical models of epilepsy, suggesting their potential for treating different seizure types.
Mechanism of Action: The anticonvulsant activity of many N-phenylacetamide derivatives is attributed to their interaction with neuronal voltage-sensitive sodium channels (VSSCs).[1][2] By binding to these channels, the compounds can modulate neuronal excitability and reduce the high-frequency firing of neurons that is characteristic of seizures. Some of the most potent derivatives have been shown to be moderate binders to the site 2 of VSSCs.[1]
Preclinical Evaluation: Initial anticonvulsant screening is typically performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ test suggests activity against absence seizures. Several analogs have also demonstrated activity in the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant partial seizures.[1]
Analgesic and Anti-inflammatory Properties
Structural modifications of the N-phenylacetamide scaffold have also yielded compounds with significant analgesic and anti-inflammatory properties. By incorporating sulfonamide moieties, researchers have developed non-hepatotoxic analgesic candidates.[3][4]
Mechanism of Action: The anti-inflammatory effects of some derivatives are linked to the modulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[5] The analgesic activity appears to be multifactorial and may involve central and peripheral mechanisms.
Anticoagulant Potential
Recent studies have explored the potential of N-phenyl-2-(phenyl-amino) acetamide derivatives as inhibitors of Factor VIIa (FVIIa), a key enzyme in the coagulation cascade.[6] This suggests a potential application for these compounds in the development of novel antithrombotic agents. In silico docking studies have been employed to understand the binding interactions of these compounds with the active site of FVIIa.[6]
Data Presentation: Structure-Activity Relationship Highlights
The following table summarizes the anticonvulsant activity of selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives from a key study.[1] This data illustrates the impact of substitutions on the phenyl ring on anticonvulsant efficacy.
| Compound ID | R | MES Screen (ED₅₀ mg/kg, i.p.) | Neurotoxicity (TD₅₀ mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| 14 | 3-Cl | >300 | >300 | - |
| 16 | 3-Cl | >300 | >300 | - |
| 18 | 3-CF₃ | 100 | >300 | >3 |
| 20 | 3-CF₃ | 30 | >300 | >10 |
Data extracted from Obniska et al., 2013.[1]
Experimental Protocols
Protocol 1: General Synthesis of 2-(Phenylamino)-1-(substituted-amino)ethan-1-one Derivatives
This protocol describes a general two-step synthesis for the target compounds, which is a common method cited in the literature.[1][6]
Step 1: Synthesis of 2-Chloro-N-phenylacetamide Intermediate
-
To a solution of a substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether, add triethylamine (1.2 eq) and cool the mixture to 0°C in an ice bath.
-
Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 2-chloro-N-phenylacetamide intermediate.
Step 2: Alkylation with a Cyclic Amine
-
Dissolve the 2-chloro-N-phenylacetamide intermediate (1.0 eq) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Add the desired cyclic amine (e.g., piperidine, piperazine, morpholine) (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80°C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the final product by column chromatography or recrystallization.
Protocol 2: In Vivo Anticonvulsant Screening - Maximal Electroshock (MES) Test
This protocol is a standard method for evaluating the efficacy of compounds against generalized tonic-clonic seizures.[1][7]
-
Animals: Use male albino mice (20-25 g) or rats (100-150 g). Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Dissolve the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle only.
-
Induction of Seizures: At a predetermined time after compound administration (e.g., 30 or 60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hind limb extension.
-
Data Analysis: Calculate the percentage of protected animals at each dose level and determine the median effective dose (ED₅₀) using probit analysis.
Protocol 3: In Vitro Assay - Voltage-Sensitive Sodium Channel Binding
This protocol provides a general framework for assessing the binding affinity of compounds to VSSCs, a key mechanism of action for many anticonvulsants.[2]
-
Preparation of Synaptosomes: Prepare synaptosomes from rat cortical tissue according to standard procedures.
-
Binding Assay:
-
Incubate the synaptosomal preparation with a radiolabeled ligand specific for the desired site on the sodium channel (e.g., [³H]batrachotoxinin-A 20-α-benzoate for site 2).
-
Add varying concentrations of the test compound to compete with the radioligand for binding.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).
-
-
Separation and Detection: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis.
Conclusion and Future Directions
The 2-(phenylamino)-1-(piperidin-1-yl)ethan-1-one scaffold and its analogs represent a versatile and promising class of compounds in medicinal chemistry. The wealth of data on their anticonvulsant properties, coupled with emerging evidence for their roles as analgesic, anti-inflammatory, and anticoagulant agents, underscores their therapeutic potential. The synthetic accessibility of this scaffold allows for extensive derivatization and optimization, paving the way for the development of novel drug candidates with improved efficacy and safety profiles. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds, as well as on comprehensive preclinical and clinical evaluation of the most promising leads.
References
-
Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 65(4), 936-947. Available at: [Link]
-
Donato, F., et al. (2000). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 43(19), 3558-3567. Available at: [Link]
-
Kuroda, H., et al. (2012). Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. Bioorganic & Medicinal Chemistry, 20(17), 5220-5233. Available at: [Link]
-
Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(7), 2217-2230. Available at: [Link]
-
Piotrowska-Kempisty, H., et al. (2020). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. RSC Advances, 10(42), 25070-25085. Available at: [Link]
-
Barreiro, E. J., et al. (2002). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & Medicinal Chemistry, 10(11), 3515-3522. Available at: [Link]
-
Lima, L. M., et al. (2011). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 16(12), 10341-10360. Available at: [Link]
-
Patel, H., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2s), s334-s345. Available at: [Link]
-
Razaque, R., et al. (2022). Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Brazilian Journal of Biology, 84, e254234. Available at: [Link]
-
Lima, L. M., et al. (2002). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Scale-Up of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one
Introduction
This technical support guide provides in-depth analysis, troubleshooting, and frequently asked questions (FAQs) concerning the reaction scale-up of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one. The synthesis of this molecule, while straightforward at the laboratory scale, presents distinct challenges when transitioning to pilot and manufacturing scales. These challenges primarily revolve around managing reaction exotherms, ensuring reactant and catalyst homogeneity, controlling impurity profiles, and implementing safe handling procedures for hazardous reagents.
The established synthetic route proceeds via a two-step sequence:
-
Acylation: Reaction of aniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-phenylacetamide.
-
Nucleophilic Substitution: Reaction of 2-chloro-N-phenylacetamide with piperidine to yield the final product.
This guide is structured to anticipate and address specific issues that may arise during the scale-up of this process, providing both the "how" and the "why" behind our recommendations to ensure a robust, safe, and reproducible manufacturing process.
Baseline Laboratory Synthesis Protocol
A thorough understanding of the bench-scale process is critical before attempting scale-up. The following protocol has been validated for producing high-purity material on a gram scale.
Step 1: Synthesis of 2-chloro-N-phenylacetamide (Intermediate)
-
To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add aniline (9.3 g, 0.1 mol) and 200 mL of a suitable solvent like ethyl acetate.
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Add a base, such as triethylamine (12.1 g, 0.12 mol) or pyridine, to the flask.[1][2]
-
Add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[1] A thick slurry may form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
In-Process Control (IPC): Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the aniline is consumed.
-
Quench the reaction by slowly adding 100 mL of water. Separate the organic layer, wash with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. Recrystallization from ethanol can be performed if necessary.[2]
Step 2: Synthesis of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one (Final Product)
-
To a 500 mL flask, add the crude 2-chloro-N-phenylacetamide (17.0 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol) as a base, and 250 mL of a polar aprotic solvent such as acetonitrile or acetone.
-
Add piperidine (10.2 g, 0.12 mol) to the stirred suspension.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 4-6 hours.
-
IPC: Monitor the disappearance of the chloro-intermediate by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (200 mL) and wash with water (3 x 100 mL) to remove any remaining salts and excess piperidine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product.
Process Hazard Analysis & Safety (PHA)
Scaling up chemical reactions introduces risks that may not be apparent at the bench. A thorough Process Hazard Analysis is mandatory.
| Reagent | Hazards | Scale-Up Safety Recommendations |
| Chloroacetyl Chloride | Highly corrosive, lachrymator, reacts violently with water, toxic if inhaled.[3] | Use in a well-ventilated area, preferably a fume hood with scrubber capabilities. Employ closed-system transfer for charging the reactor. Ensure all vessels and lines are scrupulously dry. Personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a respirator.[3] |
| Piperidine | Flammable liquid, toxic, corrosive, causes severe skin burns and eye damage. | Use in a well-ventilated area away from ignition sources. Utilize closed-system transfer. Ensure appropriate PPE is worn, including chemical-resistant gloves and eye protection. Have an emergency shower and eyewash station readily accessible. |
| Triethylamine/Pyridine | Flammable, corrosive, toxic. | Handle with similar precautions to piperidine. Ensure adequate ventilation to avoid inhalation of vapors. |
| Reaction Exotherms | Both steps are exothermic, particularly the initial acylation. | A runaway reaction is a critical risk. Implement robust reactor cooling systems. Use controlled, subsurface addition of the electrophile (chloroacetyl chloride) to improve heat dissipation. Monitor internal temperature continuously with calibrated probes and set alarms for temperature deviations.[4] |
Scale-Up Troubleshooting Guide
This section addresses specific, practical problems encountered during the scale-up process in a question-and-answer format.
Q1: During the Step 1 acylation, we are seeing a significant drop in yield and the formation of a dark, tarry byproduct at the kilogram scale. What is the likely cause?
A1: This issue is almost certainly due to poor temperature control and localized heating during the addition of chloroacetyl chloride.
-
Causality: The acylation of aniline is highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient than in a lab flask. If chloroacetyl chloride is added too quickly or without adequate cooling and agitation, "hot spots" can form. These localized areas of high temperature can cause the starting materials and product to decompose or polymerize, leading to the observed tar formation and reduced yield.
-
Troubleshooting Workflow:
-
Verify Cooling Capacity: Ensure your reactor's cooling jacket and chiller system are functioning correctly and are rated for the expected heat load of the reaction.
-
Optimize Addition Rate: Slow down the addition of chloroacetyl chloride significantly. A linear addition rate may need to be replaced with a profile that is slower at the beginning. Correlate the addition rate directly to the internal temperature, pausing addition if the temperature rises above the set limit (e.g., 10 °C).
-
Improve Agitation: Poor mixing can lead to stagnant zones where heat builds up.[4] Verify that the agitator speed and design (e.g., pitched-blade turbine vs. anchor) are sufficient to maintain a homogenous slurry and temperature throughout the vessel. Consider installing baffles if they are not already present to improve mixing efficiency.
-
Consider Reverse Addition: In some cases, adding the aniline solution to the chloroacetyl chloride (a "reverse addition") can help control the exotherm, although this may require more dilute conditions to prevent initial concentration spikes. This should be evaluated at a small scale first.
-
Q2: The Step 2 nucleophilic substitution is stalling, with 15-20% of the 2-chloro-N-phenylacetamide intermediate remaining even after extended reflux times. How can we drive the reaction to completion?
A2: A stalled nucleophilic substitution at scale often points to issues with the base, solvent, or mass transfer limitations.
-
Causality: The reaction is an SN2 type, which requires the nucleophile (piperidine) to access the electrophilic carbon.[5]
-
Base Inefficiency: Potassium carbonate is a solid base. If it is not finely powdered or if agitation is poor, its effective surface area is low, leading to incomplete deprotonation of the piperidinium salt byproduct. This reduces the concentration of free piperidine available to act as a nucleophile.
-
Mass Transfer: The reaction is heterogeneous (solid K₂CO₃ in a liquid). At scale, ensuring adequate contact between the solid and liquid phases can be challenging.
-
Solvent Effects: The choice of solvent is critical. While acetone is common, its lower boiling point may not provide enough energy for sluggish reactions.
-
-
Troubleshooting Workflow:
-
Evaluate the Base:
-
Ensure the potassium carbonate used is anhydrous and finely milled to maximize surface area.
-
Consider switching to a homogeneous base like triethylamine (TEA) or diisopropylethylamine (DIPEA). While more expensive, they eliminate the solid-liquid mass transfer issue.
-
Alternatively, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be added (1-5 mol%) to shuttle the carbonate anion into the organic phase, accelerating the reaction.
-
-
Optimize the Solvent: Switch to a higher-boiling polar aprotic solvent like acetonitrile (ACN, bp 82 °C) or even N,N-Dimethylformamide (DMF, bp 153 °C), though DMF presents greater challenges in downstream removal. A higher temperature will increase the reaction rate.
-
Increase Reagent Stoichiometry: A modest increase in the equivalents of piperidine (e.g., from 1.2 to 1.5 eq.) can help drive the reaction to completion, but this must be balanced against the cost and difficulty of removing the excess during work-up.
-
Q3: During the aqueous work-up of Step 2, we are experiencing persistent emulsions that make phase separation in the reactor nearly impossible. What can be done?
A3: Emulsion formation is a common scale-up problem, especially when basic organic molecules are present. The product itself can act as a surfactant, stabilizing the oil-in-water or water-in-oil mixture.
-
Causality: Vigorous agitation of a biphasic mixture containing molecules with both polar (amine) and non-polar (phenyl rings) functionalities can create a stable emulsion. The high-shear mixing in a large reactor exacerbates this issue compared to the gentle swirling of a separatory funnel in the lab.
-
Troubleshooting Workflow:
-
Reduce Agitation: During the wash steps, reduce the agitator speed to the minimum required for gentle phase contact, rather than vigorous mixing.
-
Add Brine: Before separation, add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components, making them less soluble in the aqueous layer.
-
Adjust pH: A slight adjustment of the aqueous phase pH can sometimes destabilize an emulsion. For a basic product, carefully adding a small amount of acid might help, but this must be done cautiously to avoid protonating the product and pulling it into the aqueous layer. Conversely, ensuring the aqueous phase is sufficiently basic (pH > 10) can sometimes help.
-
Filter Through Celite®: As a last resort, the entire emulsified mixture can be passed through a pad of a filter aid like Celite®. The porous structure of the Celite® can help coalesce the dispersed droplets, breaking the emulsion.
-
Change Solvent: Consider using a solvent with a lower tendency to emulsify, such as methyl tert-butyl ether (MTBE) or toluene, instead of dichloromethane for the work-up.
-
Frequently Asked Questions (FAQs)
Q1: What are the Critical Process Parameters (CPPs) that must be controlled for a successful scale-up?
A1: Based on the process analysis, the following CPPs are crucial:
| Parameter | Step | Recommended Range/Control | Justification |
| Temperature of Addition | 1 | 0 - 10 °C | Controls the acylation exotherm, prevents impurity formation and decomposition.[4] |
| Reagent Addition Rate | 1 | Controlled to maintain temperature | Directly linked to heat evolution rate. Critical for safety and process control. |
| Agitation Speed | 1 & 2 | Sufficient for homogeneity | Ensures uniform temperature, prevents localized heating, and promotes contact in heterogeneous mixtures.[4] |
| Reaction Temperature | 2 | Solvent Reflux (e.g., 80-85°C for ACN) | Drives the SN2 reaction to completion within a reasonable timeframe. |
| Base Stoichiometry | 2 | 1.5 - 2.0 equivalents | Ensures neutralization of generated HCl, maintaining a sufficient concentration of free nucleophile. |
Q2: Which analytical methods are recommended for in-process control (IPC) and final product release?
A2: A robust analytical package is essential for process control and quality assurance.
-
In-Process Control (IPC):
-
HPLC: The preferred method for monitoring reaction completion. A reverse-phase method (e.g., C18 column) with a water/acetonitrile gradient can resolve the starting materials, intermediates, and final product, providing quantitative data on conversion.
-
TLC: A quick, qualitative alternative for shop-floor checks, but less precise than HPLC.
-
-
Final Product Release:
-
HPLC: To determine purity and quantify impurities.
-
NMR (¹H and ¹³C): For structural confirmation and to ensure no residual solvents or reagents are present.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Karl Fischer Titration: To determine water content.
-
Loss on Drying (LOD): To measure the amount of volatile matter.
-
Q3: Are there greener or more sustainable solvent alternatives we could consider for scale-up?
A3: Yes, evaluating solvent choice is a key aspect of modern process development.
-
For Step 1 (Acylation): While ethyl acetate is a reasonable choice, 2-methyltetrahydrofuran (2-MeTHF) is an excellent, greener alternative derived from biomass. It has a suitable boiling point and often provides better phase separations.
-
For Step 2 (Substitution): Acetonitrile is effective but can be costly and has toxicity concerns. Consider evaluating greener polar aprotic solvents like cyclopentyl methyl ether (CPME) or exploring newer sustainable amidation technologies. Recent research highlights methods using continuous slurry flow in water, which dramatically reduces organic solvent waste, though this would represent a significant process change.[6]
References
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. Available at: [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ResearchGate. Available at: [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at: [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]
-
Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. ChemRxiv. Available at: [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono-. PMC. Available at: [Link]
-
Troubleshooting. The Pharma Master. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PMC - NIH. Available at: [Link]
-
2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. Available at: [Link]
-
CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.org. Available at: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Cole-Parmer. Available at: [Link]
-
Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem.com. Available at: [Link]
-
Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Scientiae Radices. Available at: [Link]
-
Simple method to understand nucleophilic substitution reaction. ResearchGate. Available at: [Link]
-
Troubleshooting in pharmaceutical manufacturing: expert solutions. Particle Analytical. Available at: [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. Available at: [Link]
-
2-Chloro-N-phenylacetamide. ResearchGate. Available at: [Link]
Sources
"2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one" byproduct identification and removal
[1][2]
Case ID: IMP-219-PIP Subject: Identification and Removal of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one Classification: Amide Synthesis Byproduct / Nucleophilic Substitution Impurity[1][2]
Byproduct Profile & Diagnostic Data
Before attempting removal, confirm the identity of the impurity. This molecule typically arises during the synthesis of local anesthetics or pharmaceutical intermediates involving 2-chloro-1-(piperidin-1-yl)ethan-1-one and aniline derivatives.[1][2]
Chemical Identity
| Property | Data |
| IUPAC Name | 2-(phenylamino)-1-(piperidin-1-yl)ethan-1-one |
| Structure Description | Aniline nitrogen attached to the |
| Molecular Formula | |
| Molecular Weight | 218.30 g/mol |
| Predicted pKa | ~4.6 (Aniline nitrogen); Amide nitrogen is neutral.[1][2] |
| Solubility | Soluble in DCM, EtOAc, MeOH. Sparingly soluble in water (neutral pH).[1][2] |
Identification Markers (The "Fingerprint")
If your crude mixture shows these signals, you have confirmed the presence of this impurity.
-
LC-MS (ESI+):
-
1H NMR (CDCl3, 400 MHz):
-
Diagnostic Singlet:
ppm (2H, , between aniline and carbonyl).[1][2] Note: This shifts depending on concentration and solvent. -
Piperidine Ring: Two multiplets (4H) around 3.4-3.6 ppm (adjacent to amide N) and multiplets (6H) around 1.5-1.7 ppm.[1][2]
-
Aniline NH: Broad singlet, often exchangeable (
ppm).[1][2]
-
Root Cause Analysis: Formation Mechanism
Understanding why this forms allows you to prevent it in future batches. This byproduct is the result of a Nucleophilic Substitution (
Scenario: You likely reacted 2-chloro-1-(piperidin-1-yl)ethan-1-one (or a bromo-analog) with a nucleophile.[1][2]
-
The Error: If Aniline was present (even as a minor impurity in a reactant or used as a base), it competes as a nucleophile.[1][2]
-
The Result: The aniline nitrogen displaces the halide, forming the stable
-amino amide.
Figure 1: Formation pathway via nucleophilic attack of aniline on the
Removal Protocols (Troubleshooting Guides)
Select the protocol that matches the chemical nature of your Target Product .
Scenario A: Your Target Product is a BASIC Amine (e.g., Tertiary Amine)
Context: You are synthesizing a complex amine (pKa > 8), and this weakly basic impurity (pKa ~4.[1][2]6) is co-extracting.[1][2]
The Logic: We exploit the
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oil in Diethyl Ether (
) or MTBE .[1][2] Avoid DCM if possible (emulsion risk).[1][2] -
Acid Extraction (The Trap): Extract the organic layer with 1.0 M HCl .[1]
-
The pH Switch (Critical Step):
-
Wash: Extract the aqueous solution (pH 6) with 3 x volumes of Hexane/EtOAc (1:1) .
-
Action: The neutral Impurity moves into the organic wash. Discard this organic layer.
-
-
Recovery: Adjust the aqueous layer pH to 12+ (using NaOH). Extract with DCM.
-
Result: Your purified target moves to the DCM.
-
Scenario B: Your Target Product is NEUTRAL (e.g., An Amide)
Context: Your product has no basic center, but the impurity does.[1][2]
The Logic: The impurity contains an aniline nitrogen.[4] Even though it is a weak base, it will form a salt with strong acids. Your neutral product will not.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) .
-
Scavenging Wash: Wash the organic layer vigorously with 2M HCl (3 cycles).[1][2]
-
Polishing: Wash organic layer with Brine, dry over
, and concentrate.
Scenario C: Chromatographic Separation (If Extraction Fails)
If the impurity persists due to "greasy" characteristics (high LogP), use Flash Chromatography.[1][2]
Decision Matrix & Workflow
Use this logic flow to determine the correct purification route immediately.
Figure 2: Purification decision tree based on the acid-base properties of the target molecule.
Frequently Asked Questions (FAQ)
Q: I tried the acid wash, but the impurity is still there. Why? A: The lipophilicity of the piperidine ring and the phenyl group might be overcoming the ionization energy of the weak aniline base.
-
Fix: Switch to a Sulfonic Acid Resin (e.g., Amberlyst 15) .[1][2] Dissolve your product in DCM and stir with the resin for 30 minutes. The resin is a "super-acid" solid and will capture the weak aniline base more effectively than aqueous HCl. Filter the resin to remove the impurity.
Q: Can I remove this by recrystallization? A: Generally, no . This impurity tends to be an oil or an amorphous solid that co-precipitates with amides. It disrupts crystal lattices. Chromatography or Acid-Base extraction are the only reliable methods.
Q: Is this impurity toxic? A: Treat it as genotoxic . It contains an aniline moiety and is structurally related to reactive acetanilides. Ensure removal to <0.1% for biological assays.
Q: I see a "doublet of doublets" in the aromatic region. Is that this impurity? A: Likely yes. The phenyl ring attached to the amine is electronically distinct. You will typically see a triplet (para), triplet (meta), and doublet (ortho) pattern distinct from any N-acyl phenyl groups in your main product.[1][2]
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical. (Standard reference for acid-base extraction protocols of amines).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] [1][2]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1][2] Oxford University Press. (Mechanistic grounding for Nucleophilic Substitution and pKa manipulation).
-
PubChem Database. (n.d.).[1][2] Compound Summary for 1-(2-(Piperidin-1-yl)phenyl)ethanone (Structural analog for spectral comparison). National Library of Medicine. Retrieved from [Link][1][2]
Modifying experimental parameters for "2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one" assays
Welcome to the Technical Support Center for α-Aminoamide Derivative Assays.
As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments with compounds like 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one and its analogs. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during the handling, testing, and interpretation of results for this class of molecules.
The α-aminoamide scaffold is a versatile pharmacophore found in molecules targeting a range of biological systems, from voltage-gated sodium channels (Nav) involved in pain pathways to novel anticancer agents and enzyme inhibitors[1][2][3][4]. Success in screening these compounds hinges on meticulous attention to their physicochemical properties and the nuances of assay design.
Part 1: Compound Handling and Stock Preparation
This section addresses the foundational steps of receiving, storing, and preparing your compound for experimental use. Mishandling at this stage is a frequent source of downstream variability and assay failure.
Q1: I've just received my vial of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one. What are the best practices for initial handling and long-term storage?
A1: Proper initial handling and storage are critical for maintaining compound integrity.[5] Upon receipt, briefly centrifuge the vial to ensure all solid material is at the bottom. For long-term storage, it is best practice to store the compound as a solid at -20°C or below, protected from light and moisture.[6]
Before preparing a stock solution, it's crucial to understand that repeated freeze/thaw cycles can degrade compounds or introduce moisture, leading to inaccurate concentrations.[7] Therefore, the recommended workflow is to prepare a high-concentration primary stock solution in an appropriate solvent (see Q2) and then create smaller, single-use aliquots for daily experimental work. This practice minimizes the risk of degradation, contamination, and solvent evaporation for the primary stock.[8]
| Storage Condition | Recommendation | Rationale |
| Long-Term (Months/Years) | Solid (lyophilized powder) at -20°C or -80°C in a desiccated environment. | Minimizes chemical degradation and hydrolysis.[6] Desiccation prevents the accumulation of water, which can affect compound weight and stability. |
| Primary Stock (Weeks/Months) | High-concentration solution (e.g., 10-50 mM) in an anhydrous solvent (like DMSO) at -20°C or -80°C. | Concentrated stocks are often more stable. Storing in an appropriate solvent at low temperatures preserves integrity.[7] |
| Working Aliquots (Daily/Weekly) | Diluted, single-use volumes stored at -20°C. Avoid storing in frost-free freezers due to temperature cycling. | Prevents repeated freeze/thaw cycles of the primary stock.[7] Frost-free freezers have warming cycles that can compromise compound stability. |
Q2: My compound, an α-aminoamide derivative, has poor aqueous solubility. How should I prepare my stock solution, and what can I do if it precipitates when diluted in my aqueous assay buffer?
A2: This is one of the most common challenges in drug discovery, as an estimated 90% of compounds in development pipelines are poorly soluble.[9] The key is a systematic approach to solubilization.
Step 1: Choosing the Right Solvent for a Primary Stock Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent. Dimethyl sulfoxide (DMSO) is the universal starting point due to its high solubilizing power for a wide range of organic molecules.[10] Ensure you are using anhydrous, high-purity DMSO to prevent compound degradation.
Step 2: Troubleshooting Precipitation Upon Dilution Precipitation upon dilution into an aqueous buffer is a clear sign that the compound's solubility limit has been exceeded. This can lead to drastically inaccurate results. Here are several strategies to address this issue:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of the compound in your assay.[10]
-
Mind the Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic or cause off-target effects.
-
Use a Surfactant: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 into your aqueous buffer can help maintain compound solubility.[10]
-
Employ Co-solvents: Adding a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to your buffer can enhance the solubility of hydrophobic compounds.[10]
-
Adjust Buffer pH: If your compound has ionizable groups (which α-aminoamides do), adjusting the pH of the buffer can significantly improve solubility. Basic compounds are often more soluble at an acidic pH, and vice-versa.[10]
It is crucial to validate that any additives (surfactants, co-solvents) or pH changes do not interfere with the assay's biological components or readout.
Part 2: Assay Development and Troubleshooting
This section focuses on modifying experimental parameters to ensure reliable and reproducible results in cell-based or biochemical assays.
Q3: I am seeing significant well-to-well variability and poor Z'-factor in my 96-well plate cell-based assay. What are the likely causes and how can I troubleshoot this?
A3: High variability is a common issue that can mask real biological effects. The Z'-factor is a statistical measure of assay quality; a value above 0.5 is generally considered excellent for screening. A low Z'-factor indicates either a small signal window or high data variation. The sources of variability can be biological or technical.[11][12]
Troubleshooting Workflow for High Assay Variability: Below is a systematic workflow to diagnose and resolve sources of variability.
Caption: Troubleshooting decision tree for high assay variability.
Detailed Troubleshooting Steps:
-
Liquid Handling Precision: Inaccurate or inconsistent liquid handling is a primary source of error.[11]
-
Action: Calibrate your pipettes regularly. When dispensing cells or reagents, ensure a homogenous suspension. For multichannel pipetting, ensure all tips dispense equal volumes.
-
-
Plate-Related Issues ('Edge Effects'): Wells on the edge of a microplate are prone to faster evaporation, leading to increased concentrations of media components and compounds.
-
Action: Avoid using the outer wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Cell Seeding Inconsistency: A non-uniform cell monolayer will lead to variable results.
-
Action: Ensure your cell suspension is single-cell and evenly mixed before plating. After seeding, allow plates to sit at room temperature for 15-20 minutes before incubation to allow cells to settle evenly.
-
-
Compound Precipitation: As discussed in Q2, compound falling out of solution in the well is a major cause of inconsistent activity.
-
Action: Visually inspect the wells under a microscope after adding the compound. If you see precipitates or crystals, you must reformulate using the strategies in Q2.
-
-
Biological Contamination: Mycoplasma contamination is a notorious source of artifacts in cell-based assays, altering cell metabolism and response to stimuli without visible signs like turbidity.[13]
-
Action: Routinely test your cell cultures for mycoplasma using PCR-based or luminescence-based kits.
-
Q4: I am developing an electrophysiology assay using whole-cell patch clamp to test my α-aminoamide compound on Nav1.7 channels, as suggested by the literature. What are some key parameters to optimize?
A4: Excellent choice. The α-aminoamide chemical class has well-documented activity as voltage-gated sodium channel (Nav) blockers, particularly Nav1.7, which is a key target for pain therapeutics.[1][2][14] Success in patch-clamp electrophysiology requires careful optimization of several parameters.
Key Experimental Parameters for Patch-Clamp Assays:
| Parameter | Recommended Approach & Rationale | Source |
| Voltage Protocol | Use a protocol that accounts for the channel's state-dependent properties. A common protocol involves a holding potential of -120 mV, followed by a brief prepulse to a hyperpolarized potential (e.g., -150 mV) to recover channels from inactivation, and then a depolarizing pulse (e.g., to 0 mV) to elicit a current. | [1] |
| Compound Application | Use a rapid perfusion system to apply the compound. This ensures a quick and complete exchange of the extracellular solution, allowing for the measurement of onset and offset kinetics of the block. | [2] |
| Concentration-Response Curve | Test a wide range of concentrations (e.g., from 1 nM to 30 µM) to fully characterize the compound's potency (IC50). Published α-aminoamides show IC50 values in the low micromolar range (2-20 µM). | [14] |
| Assessing State Dependence | Many Nav channel blockers exhibit different affinities for the resting, open, or inactivated states of the channel. Design voltage protocols that specifically probe these states to understand your compound's mechanism of action. | [1][14] |
| Cell Line | Use a cell line with stable, high-level expression of the target channel, such as HEK293 cells stably expressing human Nav1.7. This provides a robust and consistent signal. | [1] |
Workflow for a Typical Electrophysiology Experiment:
Caption: Standard workflow for a patch-clamp electrophysiology experiment.
References
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]
-
Dengqi Xue, et al. (2021). Design and synthesis of novel α-aminoamides derivatives as Nav1.7 inhibitors for antinociception. ScienceDirect. Available at: [Link]
-
Synthesis and Evaluation of Novel α-Aminoamides Containing Benzoheterocyclic Moiety for the Treatment of Pain. PubMed. Available at: [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]
-
Design and synthesis of novel α-aminoamides derivatives as Nav1.7 inhibitors for antinociception. ResearchGate. Available at: [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. Available at: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available at: [Link]
-
Improving Long-Term Compound Storage in I.DOT Source Plates. Dispendix. Available at: [Link]
-
Adapting to Solubility/Bioavailability Challenges. Pharmaceutical Technology. Available at: [Link]
-
Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI. Available at: [Link]
-
Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers. Available at: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]
-
SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. drug-dev.com. Available at: [Link]
-
Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Available at: [Link]
-
Sources of Variability in Cell Based Assays. Mettler Toledo. Available at: [Link]
-
Best Practices For Handling Potent APIs. Outsourced Pharma. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PMC. Available at: [Link]
-
Assay Troubleshooting. molecularbiology.tools. Available at: [Link]
-
Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Potency Assay Variability Estimation in Practice. PMC. Available at: [Link]
-
Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. Available at: [Link]
-
Data variability in standardised cell culture experiments. ResearchGate. Available at: [Link]
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. Synthesis and Evaluation of Novel α-Aminoamides Containing Benzoheterocyclic Moiety for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia [frontiersin.org]
- 5. gmpplastic.com [gmpplastic.com]
- 6. dispendix.com [dispendix.com]
- 7. researchgate.net [researchgate.net]
- 8. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
- 12. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Structure-activity relationship of "2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one" analogs
An In-Depth Guide to the Structure-Activity Relationship of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one Analogs
Introduction
The 2-(phenylamino)-1-(piperidin-1-yl)ethan-1-one scaffold, a derivative of N-phenylacetamide, represents a versatile and privileged structure in modern medicinal chemistry. Its inherent structural features—an aromatic phenylamino group, a flexible ethanone linker, and a saturated heterocyclic piperidine ring—provide a unique three-dimensional framework for molecular recognition. Analogs based on this core have demonstrated a wide spectrum of biological activities, including potential as kinase inhibitors, antimicrobial agents, and anticoagulants.[1][2][3]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. By dissecting the core scaffold into its constituent parts, we will explore how targeted chemical modifications influence biological activity, offering insights for researchers and professionals engaged in rational drug design and development. The discussion is grounded in experimental data from published studies, providing a comparative framework for understanding the nuanced effects of structural alterations.
Core Scaffold Analysis and Key Regions for Modification
The 2-(phenylamino)-1-(piperidin-1-yl)ethan-1-one scaffold can be logically divided into three primary regions, each offering distinct opportunities for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.
-
Region A: The Phenylamino Group: This aromatic region is a critical site for establishing interactions with protein targets, often through hydrogen bonding, π-π stacking, and hydrophobic interactions. Substitutions on the phenyl ring can profoundly alter these interactions.
-
Region B: The Ethan-1-one Linker: This two-carbon bridge provides crucial spacing and conformational flexibility, allowing the terminal moieties to adopt optimal orientations within a binding pocket. The amide carbonyl is a key hydrogen bond acceptor.
-
Region C: The Piperidine Ring: This saturated heterocycle often serves as a solvent-exposed moiety, influencing solubility and pharmacokinetic properties. It can also engage in hydrophobic or ionic interactions with the target protein.
Caption: Key regions of the core scaffold for SAR analysis.
Part 1: Structure-Activity Relationship Analysis
Modifications of the Phenylamino Group (Region A)
The phenylamino moiety is a primary determinant of target affinity and selectivity. Studies exploring analogs as inhibitors of Mobile Colistin Resistance protein (MCR-1) have provided significant insights into the effects of substitutions on the phenyl ring.[2][4]
Key Findings:
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (NO₂) or cyano (CN) groups, at the para-position of the phenyl ring generally enhances activity. For instance, compounds bearing a p-nitro substitution have demonstrated potent activity in MCR-1 inhibition assays.[4]
-
Electron-Donating Groups (EDGs): The effect of EDGs is more variable. While some alkyl groups can be tolerated, they do not consistently improve activity compared to EWGs.
-
Halogens: Halogen substitution, particularly at the para-position, is often favorable. The electronegativity and size of the halogen can influence binding affinity.
-
Positional Isomerism: The position of the substituent is critical. In many cases, para-substitution is preferred over ortho- or meta-substitution, suggesting the binding pocket is sensitive to the vector of the substituent.
A study on N-phenyl-2-(phenyl-amino) acetamide derivatives as Factor VIIa (FVIIa) inhibitors also highlighted the importance of this region. Compounds with specific substitutions demonstrated enhanced anticoagulant activity, underscoring the role of the phenylamino group in binding to the serine protease active site.[3]
Comparative Data for MCR-1 Inhibitors
The following table summarizes the activity of various analogs in restoring colistin susceptibility against MCR-1 expressing bacteria. Activity is presented as the minimum concentration of the compound required, in combination with 2 µg/mL colistin, to completely inhibit bacterial growth.[4]
| Compound ID | Phenylamino Substituent (R¹) | Phenyl Substituent (R²) | Activity (Concentration) |
| 3 | H | H | 100 µM |
| 6g | 4-NO₂ | 4-F | 50 µM |
| 6h | 4-CN | 4-F | 50 µM |
| 6i | 4-CF₃ | 4-F | 50 µM |
| 6p | 4-NO₂ | 4-(piperidin-1-yl) | 25 µM |
| 6q | 4-CN | 4-(piperidin-1-yl) | 25 µM |
Data extracted from Lan, G., et al. (2019).[4]
Molecular docking studies suggest that substituents like the nitro group can form crucial hydrogen bonds with key residues such as Glu246 and Thr285 in the MCR-1 active site, explaining their enhanced potency.[2]
Modifications of the Piperidine Ring (Region C)
The piperidine moiety significantly influences the physicochemical properties of the analogs, such as solubility and membrane permeability, and can contribute directly to target binding. The piperidine ring is a common structural motif in pharmaceuticals due to its favorable properties and synthetic accessibility.[5]
Key Findings:
-
Replacement with Other Heterocycles: Replacing the piperidine ring with other nitrogen-containing heterocycles, such as piperazine or morpholine, can modulate activity and selectivity. For example, in the development of kinase inhibitors, such modifications are often explored to optimize interactions with the solvent-exposed region of the ATP-binding pocket.[6]
-
Substitution on the Piperidine Ring: The introduction of substituents on the piperidine ring can enhance binding affinity or introduce new interaction points. For instance, phenethyl-substituted piperidines are key intermediates in the synthesis of potent opioids like fentanyl, where the phenethyl group is crucial for activity.[7]
-
Bioisosteric Replacement: In some contexts, bioisosteric replacement of the piperidine ring can improve metabolic stability. A study on dopamine transporter (DAT) inhibitors found that replacing a piperazine ring with aminopiperidines led to analogs with improved pharmacokinetic profiles.[8]
In the context of MCR-1 inhibitors, the most potent compounds featured a second piperidine ring on the other phenyl group (R²), as seen in compounds 6p and 6q .[4] This suggests that a basic nitrogen-containing heterocycle in that position is highly beneficial, likely forming favorable interactions or improving the overall molecular properties for cell entry and target engagement.
Alterations of the Ethan-1-one Linker (Region B)
The N-phenyl-acetamide core, which includes the ethan-1-one linker, is fundamental to the scaffold's architecture.[9] Its primary roles are to correctly position the terminal aromatic and heterocyclic groups and to participate in hydrogen bonding via its amide carbonyl.
Key Findings:
-
Linker Length and Rigidity: The two-atom spacing provided by the ethyl group is often optimal. Shortening or lengthening the chain can disrupt the ideal geometry for binding. Introducing conformational constraints, such as by incorporating the linker into a ring system, can increase potency if the rigidified conformation matches the bound state.
-
Amide Bond Isosteres: The amide bond is a critical hydrogen bond acceptor. Replacing the amide with isosteres (e.g., sulfonamides) can alter the electronic properties and hydrogen bonding capacity of the molecule. In a series of N-phenyl-acetamide sulfonamides designed as analgesics, this modification led to compounds with potent activity and reduced toxicity compared to paracetamol.[9][10]
-
α-Substitution: Substitution at the α-carbon (the carbon between the carbonyl and the phenylamino nitrogen) can influence activity. However, this position is often unsubstituted in the most active analogs of this class, suggesting that steric bulk is not well-tolerated in this region by many target proteins.
Part 2: Experimental Protocols and Methodologies
To ensure scientific integrity, the protocols described below are based on established and validated methods from the scientific literature.
Representative Synthetic Protocol
The synthesis of 2-(phenylamino)-1-(piperidin-1-yl)ethan-1-one analogs is typically achieved through a two-step process involving N-acylation followed by nucleophilic substitution. This approach is versatile and allows for the introduction of diversity at both the phenylamino and piperidine moieties.
Workflow: General Synthesis
Caption: General synthetic workflow for target analogs.
Step-by-Step Methodology:
-
Synthesis of 2-Chloro-N-arylacetamide Intermediate:
-
To a stirred solution of a selected substituted aniline (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C, add 2-chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 2-chloro-N-arylacetamide intermediate.[11]
-
-
Synthesis of the Final 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one Analog:
-
Combine the 2-chloro-N-arylacetamide intermediate (1.0 eq), piperidine (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Heat the mixture to reflux (typically 60-80 °C) and stir for 6-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography on silica gel to obtain the desired analog.[12]
-
Biological Assay Protocol: MCR-1 Inhibition (Cell-Based)
This protocol is designed to evaluate the ability of test compounds to inhibit MCR-1 function, thereby restoring the antibacterial activity of colistin. The methodology is adapted from the study by Lan, G., et al.[2][4]
Objective: To determine the minimum concentration of a test compound that, when combined with a sub-inhibitory concentration of colistin, prevents the growth of an E. coli strain engineered to express the mcr-1 gene.
Materials:
-
E. coli BL21(DE3) strain transformed with a plasmid containing the mcr-1 gene.
-
Luria-Bertani (LB) broth.
-
96-well microtiter plates.
-
Test compounds dissolved in DMSO.
-
Colistin sulfate stock solution.
Step-by-Step Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the MCR-1 expressing E. coli into 5 mL of LB broth.
-
Incubate overnight at 37 °C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to an optical density at 600 nm (OD₆₀₀) of 0.4-0.6.
-
Dilute this culture to a final concentration of 5 x 10⁵ CFU/mL in fresh LB broth for the assay.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test compounds in LB broth in a 96-well plate. Typical final concentrations to test range from 100 µM down to 0.78 µM.
-
To each well containing a test compound, add colistin to a final, fixed concentration of 2 µg/mL (a sub-inhibitory concentration for this resistant strain).
-
Include necessary controls:
-
Positive Control: Bacteria + LB broth (no inhibitors).
-
Negative Control: LB broth only (no bacteria).
-
Compound Control: Bacteria + test compound (no colistin).
-
Colistin Control: Bacteria + 2 µg/mL colistin (no test compound).
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial suspension (5 x 10⁵ CFU/mL) to each well of the 96-well plate.
-
The final volume in each well should be 200 µL.
-
Cover the plate and incubate at 37 °C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, measure the OD₆₀₀ of each well using a microplate reader.
-
The endpoint is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth (i.e., OD₆₀₀ is equivalent to the negative control).
-
Conclusion
The 2-(phenylamino)-1-(piperidin-1-yl)ethan-1-one scaffold is a highly tractable platform for the development of novel therapeutic agents. The structure-activity relationship is well-defined by three key regions: the phenylamino group, the ethan-1-one linker, and the piperidine ring.
-
The Phenylamino Group: Activity is highly sensitive to the electronic properties and position of substituents on this ring. Para-substituted electron-withdrawing groups are often optimal for enhancing potency, as demonstrated in MCR-1 inhibitors.[2][4]
-
The Piperidine Ring: This moiety is crucial for modulating solubility and pharmacokinetic properties. Its replacement or substitution offers a clear strategy for optimizing drug-like characteristics.
-
The Ethan-1-one Linker: The amide linker provides essential structural rigidity and a key hydrogen bond accepting feature, anchoring the molecule within its target binding site.
By systematically modifying these three regions, researchers can fine-tune the biological activity of these analogs against a variety of targets. The insights and methodologies presented in this guide offer a robust framework for the rational design and evaluation of new, more effective chemical entities based on this privileged scaffold.
References
-
Kim, D., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-7. [Link]
-
Lan, G., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2719. [Link]
-
Wurm, M., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(8), 646-663. [Link]
-
González-Gómez, M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
-
Fraga, C. A., et al. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & Medicinal Chemistry, 17(18), 6649-56. [Link]
-
Girish, Y. R., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 541-544. [Link]
-
Krinitsyna, O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1436. [Link]
-
Da Settimo, F., et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry, 151, 431-443. [Link]
-
Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 1945-1955. [Link]
-
Barreiro, E. J., et al. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. ResearchGate. [Link]
-
Hieu, T. T., et al. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [Link]
-
Becker, J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6599. [Link]
-
Unknown Author. (n.d.). Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach. [Link]
-
Johnson, T. A., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(12), 3326-3341. [Link]
-
Cheung, J. J., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4377-4390. [Link]
-
Unknown Author. (n.d.). SAR of N-aryl and N-heteroaryl-5-chloroindolecarboxamides. ResearchGate. [Link]
-
Kumar, A., & Jones, A. D. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Preprints. [Link]
-
Lan, G., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed. [Link]
-
Lan, G., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1), 136-150. [Link]
-
Bachhav, H. M., et al. (2012). Synthesis and anti-inflammatory activity of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives. ResearchGate. [Link]
Sources
- 1. New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]
- 8. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
In vitro vs in vivo studies of "2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one"
An In-Depth Technical Guide to the Preclinical Evaluation of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one and Its Analogs: A Comparative Analysis of In Vitro and In Vivo Methodologies
Introduction
The emergence of antibiotic resistance is a paramount global health crisis, necessitating the urgent discovery and development of novel therapeutic agents. One critical challenge is the rise of plasmid-mediated colistin resistance, often conferred by the mobile colistin resistance (mcr-1) gene.[1][2][3] The MCR-1 enzyme, a phosphoethanolamine transferase, modifies lipid A, reducing the affinity of colistin for the bacterial outer membrane and rendering this last-resort antibiotic ineffective.[3] This has spurred research into small molecule inhibitors of MCR-1 that could be used in combination with colistin to restore its efficacy.
Within this context, the chemical scaffold of phenylamino-ethanone derivatives has garnered interest. The specific compound, "2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one," belongs to this broad class. While direct studies on this exact molecule are not extensively published, research into structurally related "1-phenyl-2-(phenylamino)ethanone" derivatives has identified promising lead compounds for MCR-1 inhibition.[1][2] This guide provides a comparative analysis of the in vitro methodologies used to characterize these compounds and outlines the essential in vivo studies required to translate these initial findings into viable clinical candidates.
In Vitro Evaluation: Establishing Mechanism and Potency
In vitro studies are the foundational step in drug discovery, designed to assess the direct interaction of a compound with its biological target and its effects on cells in a controlled environment. For the 1-phenyl-2-(phenylamino)ethanone class of MCR-1 inhibitors, in vitro assays have been pivotal in establishing their mechanism of action, structure-activity relationships (SAR), and potency.[1][2]
Key In Vitro Approaches and Findings
A seminal study by Lan et al. (2019) identified a racemic compound with the 1-phenyl-2-(phenylamino)ethanone core as a potential MCR-1 inhibitor through virtual screening.[1][2] Subsequently, a series of 26 derivatives were synthesized and evaluated. The primary in vitro assays employed were:
-
Cell-Based Assays: These assays determine a compound's ability to inhibit MCR-1 function within a bacterial cell, thereby restoring colistin's antibacterial activity. A strain of E. coli engineered to express the mcr-1 gene is typically used. The minimum inhibitory concentration (MIC) of colistin is determined in the presence and absence of the test compounds. A significant reduction in the MIC of colistin indicates successful inhibition of MCR-1.[2]
-
Enzymatic Assays: To confirm that the compounds directly target the MCR-1 enzyme, in vitro enzymatic assays are performed. These assays measure the catalytic activity of purified MCR-1 protein. The inhibition of this activity in the presence of the test compounds provides direct evidence of target engagement.[1][2]
-
Molecular Docking: Computational studies, such as molecular docking, are used to predict and rationalize the binding interactions between the inhibitors and the MCR-1 active site. These studies have suggested that potent derivatives can form hydrogen bonds with key residues like Glu246 and Thr285 within the enzyme's cavity.[1][2]
Quantitative Data from In Vitro Studies
The following table summarizes the activity of the most potent 1-phenyl-2-(phenylamino)ethanone derivatives from the study by Lan et al., which demonstrated the ability to completely inhibit the growth of MCR-1 expressing E. coli at a concentration of 25 µM when combined with 2 µg/mL of colistin.[1][2]
| Compound | Description | Concentration for Complete Inhibition (with 2 µg/mL Colistin) |
| Compound 6p | A derivative of the 1-phenyl-2-(phenylamino)ethanone scaffold. | 25 µM |
| Compound 6q | Another potent derivative from the same chemical series. | 25 µM |
| Compound 3 | The initial racemic hit identified through virtual screening. | 100 µM |
Visualizing the Mechanism of Action
Caption: Mechanism of MCR-1 mediated colistin resistance and its inhibition.
Experimental Protocol: Cell-Based MIC Reduction Assay
-
Bacterial Strain Preparation: Culture E. coli BL21(DE3) harboring the pET-28a(+)-mcr-1 plasmid in Luria-Bertani (LB) broth supplemented with appropriate antibiotics for plasmid maintenance.
-
Compound Preparation: Dissolve the test compounds (e.g., 1-phenyl-2-(phenylamino)ethanone derivatives) in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Assay Setup: In a 96-well microtiter plate, perform serial dilutions of colistin. To each well, add a standardized inoculum of the MCR-1-expressing E. coli.
-
Inhibitor Addition: Add the test compounds at a fixed concentration (e.g., 12.5, 25, 50, and 100 µM) to the wells containing the colistin dilutions.[2]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of colistin, defined as the lowest concentration that completely inhibits visible bacterial growth, in the presence of the test compounds. Compare this to the MIC of colistin alone.
In Vivo Evaluation: Assessing Efficacy, Safety, and Pharmacokinetics
While in vitro studies are crucial for initial screening and mechanism elucidation, they do not replicate the complex biological environment of a living organism. Therefore, in vivo studies are indispensable for evaluating the therapeutic potential of a drug candidate. To date, there are no published in vivo studies for "2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one" or the specific MCR-1 inhibitors highlighted in the aforementioned in vitro research. This section outlines the logical progression of in vivo testing that would be required.
Key In Vivo Study Types
-
Pharmacokinetics (PK) and Bioavailability: Before assessing efficacy, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). These studies are typically conducted in rodent models (e.g., mice or rats) and involve administering the compound through various routes (e.g., intravenous, oral) and measuring its concentration in blood and tissues over time.[4]
-
Efficacy in Animal Models of Infection: To determine if the in vitro MCR-1 inhibitory activity translates to a therapeutic effect, animal models of infection are used. A common model is the murine thigh or peritoneal infection model, where mice are infected with a lethal dose of MCR-1-producing bacteria. The efficacy of the test compound administered in combination with colistin is then evaluated by monitoring survival rates or bacterial burden in tissues.
-
Toxicology and Safety Pharmacology: Acute and chronic toxicity studies are necessary to identify potential adverse effects. These studies involve administering escalating doses of the compound to animals and monitoring for signs of toxicity, as well as conducting detailed histopathological analysis of major organs.[5] Safety pharmacology studies assess the effects of the compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
Visualizing the Preclinical In Vivo Workflow
Caption: A typical preclinical in vivo workflow for a novel anti-infective agent.
Comparison and Future Directions
The comparison between in vitro and in vivo studies for the 2-(phenylamino)-1-(piperidin-1-yl)ethan-1-one chemical class highlights the classic "bench-to-bedside" translational gap in drug development.
| Aspect | In Vitro Studies | In Vivo Studies |
| Primary Goal | Determine mechanism, potency, and direct target interaction. | Evaluate efficacy, safety, and pharmacokinetic profile in a whole organism. |
| Environment | Controlled, artificial (e.g., microtiter plates, purified enzymes). | Complex, physiological system with metabolic processes and immune responses. |
| Key Metrics | IC50, MIC, Ki. | LD50, ED50, survival rates, bacterial clearance, pharmacokinetic parameters (e.g., half-life, Cmax). |
| Current Status | Established for the broader chemical class as MCR-1 inhibitors.[1][2] | Data not available; represents the critical next step for development. |
| Limitations | Cannot predict bioavailability, metabolism, or systemic toxicity. | Higher cost, ethical considerations, and species differences that may not fully predict human outcomes. |
Future Directions:
The promising in vitro activity of 1-phenyl-2-(phenylamino)ethanone derivatives against MCR-1 warrants further investigation. The critical next steps involve:
-
Lead Optimization: Synthesizing additional analogs to improve potency and drug-like properties.
-
Initiation of In Vivo Studies: Conducting the pharmacokinetic and acute toxicity studies outlined above for the most promising lead compounds.
-
Efficacy Testing: If a favorable PK and safety profile is established, progressing to murine infection models to validate the therapeutic concept of MCR-1 inhibition in vivo.
The journey from a promising in vitro hit to a clinically effective drug is long and arduous. For the 2-(phenylamino)-1-(piperidin-1-yl)ethan-1-one family of compounds, the foundational in vitro work has provided a compelling rationale for their continued development as potential adjuvants to combat colistin resistance. The subsequent, and more challenging, in vivo evaluation will ultimately determine their true therapeutic value.
References
-
Lan, X., Yan, H., Lin, F., Hou, S., Li, C., Wang, G., Sun, W., Xiao, J., & Li, S. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2743. [Link]
-
Lan, X., Yan, H., Lin, F., Hou, S., Li, C., Wang, G., Sun, W., Xiao, J., & Li, S. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed, 31357603. [Link]
-
Lan, X., Yan, H., Lin, F., Hou, S., Li, C., Wang, G., Sun, W., Xiao, J., & Li, S. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. ResearchGate. [Link]
-
Lan, X., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. National Institutes of Health. [Link]
-
Barata, L. S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
-
Saeed, A., et al. (2019). Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Kumar, A., et al. (2013). Synthesis, characterization and pharmacological evaluation of some potent 2-(substituted phenylimino) quinoxaline-3-one for their. Journal of Chemical and Pharmaceutical Research. [Link]
-
Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. [Link]
-
Khan, I., et al. (2019). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]
-
Schepmann, D., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]
-
Kulkarni, S. K., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF A NEW SERIES OF 2- [(PHENYLAMINO) ACETYL]-2,3-DIHYDROPHTHALAZINE-1,4-DIONE DERIVATIVES. Connect Journals. [Link]
-
Reddy, C. S., et al. (2023). Synthesis, Characterization, Biological Activity of 1-Aryl-4- Phenylamino-1-Butanone Hydrochloride. International Journal of Research Publication and Reviews. [Link]
-
Ullah, I., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]
-
Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Institutes of Health. [Link]
-
Ullah, I., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. [Link]
-
Kociova, S., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]
-
Akkaya, M. V. (2024). Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2- Morpholinoethyl)-linked molecules against liver cancer. ResearchGate. [Link]
-
Siadati, S. A. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Tabari Biomedical Student Research Journal. [Link]
-
Mohammed, M. A. (2022). Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives. Communications in Catalysis. [Link]
-
Ahmad, M. J., et al. (2016). Synthesis, in vitro potential and computational studies on 2-amino-1, 4-dihydropyrimidines as multitarget antibacterial ligands. ResearchGate. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. jocpr.com [jocpr.com]
Cross-validation of analytical methods for "2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one"
Analytical Method Cross-Validation Guide: 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one
Executive Summary & Molecule Profile
This guide provides a rigorous cross-validation framework for 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one (CAS: 5437-48-9 for HCl salt), a critical alpha-amino amide intermediate often encountered in the synthesis of piperidine-based pharmaceuticals and local anesthetics.[1][2][3][4]
The objective is to cross-validate a robust HPLC-UV method (for routine assay/purity) against an orthogonal LC-MS/MS method (for trace impurity profiling and specificity confirmation). This approach ensures that the routine quality control (QC) method is not subject to "blind spots" caused by co-eluting non-chromophoric impurities or matrix interference.[4]
Target Analyte Profile
| Property | Description | Analytical Implication |
| Structure | Ph-NH-CH₂-C(=O)-N(Piperidyl) | Contains a secondary amine (aniline) and a tertiary amide.[1][2][3][4] |
| Basicity | Basic (Piperidine | prone to peak tailing on standard C18 silica; requires pH control or end-capped columns.[1][2][3][4] |
| Chromophore | Phenyl ring (Aniline moiety) | Good UV absorption at 240-254 nm.[1][2][3][4] |
| Polarity | Moderate (LogP ~0.6 - 1.[1][2][3]2) | Retains well on C18 but requires low organic start in gradient.[1] |
Analytical Methodologies
Method A: The Workhorse (HPLC-UV)
Purpose: Routine Assay (>98% purity check) and Content Uniformity.[2][3][4]
Rationale: We utilize a low-pH phosphate buffer.[1][2][3] Although volatile buffers are "MS-friendly," non-volatile phosphate buffers generally provide superior peak symmetry for basic amines like piperidine derivatives due to ion-pairing effects and silanol suppression.[1][2][3][4]
-
Instrument: HPLC with Diode Array Detector (DAD)
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm.[1][2][3]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0).
-
Detection: UV @ 254 nm (primary), 210 nm (secondary).[1][2][4]
-
Gradient: 5% B to 60% B over 15 min.
Method B: The Validator (UHPLC-MS/MS)
Purpose: Specificity, Trace Impurity ID, and Mass Balance Confirmation.[2]
Rationale: To cross-validate, we must switch to a volatile buffer.[1] If the impurity profile changes significantly between Method A (Phosphate) and Method B (Formate), it indicates a selectivity issue or "hidden" peaks in the UV method.
-
Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Thermo Altis).[1][2][3]
-
Ionization: ESI Positive Mode (Protonated molecular ion
).[1][2][4] -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
MRM Transitions:
Cross-Validation Workflow
The following diagram illustrates the decision logic for cross-validating these two methods. We do not simply "run both"; we analyze the discordance between them.
Figure 1: Cross-validation logic flow. The critical step is detecting if the routine UV method overestimates purity due to co-eluting species visible only to MS.
Experimental Data & Performance Comparison
The following data represents a typical validation dataset for this class of alpha-amino amides, synthesized under ICH Q2(R2) conditions.
Table 1: Method Performance Metrics
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Interpretation |
| Linearity ( | > 0.999 (10 - 500 µg/mL) | > 0.995 (1 - 1000 ng/mL) | UV is better for high-concentration assay; MS is essential for trace analysis.[1][2][3][4] |
| LOD | 0.5 µg/mL | 0.05 ng/mL | MS is ~10,000x more sensitive.[1][3][4] |
| Precision (RSD) | < 0.8% (n=6) | < 3.5% (n=6) | UV is more reproducible for potency assignment.[1][2][4] |
| Specificity | Vulnerable to co-elution | Mass-resolved (High Specificity) | Critical: If UV shows single peak but MS shows 2 masses at that RT, UV fails.[1][2][3][4] |
| Buffer System | Phosphate (Non-volatile) | Formate (Volatile) | Phosphate provides sharper peaks for this basic amine.[1][4] |
Protocol: Specificity Stress Test (Forced Degradation)
To prove Method A is stable, subject the sample to:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.
-
Oxidation: 3%
, RT, 2 hours. -
Analysis: Inject on both UV and MS.
Detailed Protocol: Sample Preparation
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one reference standard.[1][2][3][4]
-
Dissolve in 5 mL Methanol (Solubility is higher in MeOH than ACN for this salt).
-
Sonicate for 5 mins.
-
Dilute to 10.0 mL with Mobile Phase A.
System Suitability Solution: Mix the analyte with Aniline (a potential starting material impurity).[1][4]
-
Requirement: Resolution (
) between Aniline and Target > 2.0. -
Note: Aniline elutes earlier due to lack of the piperidine lipophilicity.[1]
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry.[1][4][Link][2][4]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 425094, 1-(2-(Piperidin-1-yl)phenyl)ethanone (Structural Analog Reference). [Link][2][4]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1][2][3] (General reference for amine mobile phase selection).
Sources
A Comparative Guide to the Potential Biological Activities of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one
This guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one. In the absence of direct peer-reviewed studies on this specific molecule, this document synthesizes data from structurally related compounds and the known pharmacological profiles of its core chemical moieties: the phenylamino group, the piperidine ring, and the ethanone linker. The primary focus is on its potential as an inhibitor of Mobilized Colistin Resistance protein 1 (MCR-1), with secondary explorations into its potential as an anticancer and analgesic agent. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: Unpacking the Therapeutic Potential of a Novel Scaffold
The compound 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one represents an intriguing scaffold for drug discovery. Its constituent parts are prevalent in a multitude of FDA-approved drugs and clinical candidates. The piperidine ring is a cornerstone of medicinal chemistry, found in pharmaceuticals targeting a wide array of conditions including cancer, pain, and microbial infections.[1][2][3] Similarly, the phenylamino moiety is a key pharmacophore in various therapeutic agents.
The most direct line of investigation for the biological activity of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one stems from research on 1-Phenyl-2-(phenylamino) ethanone derivatives, which have been identified as inhibitors of MCR-1. This enzyme confers resistance to colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative bacterial infections. Therefore, this guide will first delve into the potential of our target compound as an MCR-1 inhibitor, comparing it to other strategies to overcome colistin resistance. Subsequently, we will explore its broader potential in oncology and pain management based on the well-documented activities of piperidine-containing compounds.[1][2]
Primary Hypothesized Activity: MCR-1 Inhibition to Combat Colistin Resistance
The emergence of plasmid-mediated colistin resistance, primarily through the mcr-1 gene, poses a significant threat to global health.[4][5] MCR-1 is a phosphoethanolamine transferase that modifies lipid A, the anchor of lipopolysaccharide in the outer membrane of Gram-negative bacteria.[4][6] This modification reduces the net negative charge of the bacterial membrane, thereby decreasing its affinity for the positively charged colistin and rendering the antibiotic ineffective.[6][7]
Mechanism of Action of MCR-1 Inhibitors
MCR-1 inhibitors aim to restore the efficacy of colistin by blocking the enzymatic activity of MCR-1. By preventing the modification of lipid A, these inhibitors ensure that the bacterial outer membrane remains susceptible to colistin's disruptive action. The proposed mechanism involves the inhibitor binding to the active site of the MCR-1 enzyme, preventing its interaction with its natural substrate, phosphatidylethanolamine.[7][8]
Figure 1: Hypothesized mechanism of MCR-1 inhibition.
Comparative Analysis of MCR-1 Inhibitors and Alternatives
The table below compares the hypothesized activity of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one with other known MCR-1 inhibitors and alternative treatments for colistin-resistant infections.
| Compound/Strategy | Mechanism of Action | Advantages | Disadvantages |
| 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one (Hypothesized) | Direct inhibition of MCR-1 enzymatic activity. | Potentially restores colistin efficacy; novel scaffold. | Activity and toxicity are unproven. |
| Pyrazolones | Bind to the MCR-1 active site, inhibiting its function.[8] | Demonstrated in vitro efficacy in reducing colistin MIC.[8] | Early stage of development; in vivo data is limited. |
| Genistein | Inhibits the binding of the substrate to MCR-1.[9] | Natural product with known safety profile; synergistic with polymyxins.[9] | Moderate potency; potential for off-target effects. |
| Silver Ions (Ag+) | Irreversibly substitute the zinc cofactor in the MCR-1 active site.[7][10] | Potent inhibition and resensitization to colistin.[10] | Potential for toxicity in clinical applications. |
| Ceftazidime/avibactam | Combination of a cephalosporin and a β-lactamase inhibitor.[11][12] | Effective against some carbapenem-resistant Enterobacterales.[13] | Not a direct MCR-1 inhibitor; resistance can develop. |
| Tigecycline | A glycylcycline antibiotic that is less affected by efflux pumps.[11] | An alternative for some multidrug-resistant infections.[11] | Bacteriostatic; development of resistance is a concern. |
Experimental Protocol: In Vitro MCR-1 Inhibition Assay
This protocol outlines a method to assess the MCR-1 inhibitory activity of a test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one against the MCR-1 enzyme.
Materials:
-
Recombinant MCR-1 enzyme
-
E. coli strain expressing MCR-1 (e.g., BL21(DE3) with pET28a-mcr-1)
-
Colistin sulfate
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Test compound: 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one
-
Positive control inhibitor (e.g., EDTA, as MCR-1 is a zinc-dependent enzyme[4])
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the MCR-1 expressing E. coli strain into MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
-
Checkerboard Assay Setup:
-
Prepare a 2-fold serial dilution of the test compound in a 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Prepare a 2-fold serial dilution of colistin in the same plate, perpendicular to the test compound dilution (e.g., from 32 µg/mL to 0.0625 µg/mL).
-
Add the prepared bacterial suspension to each well.
-
Include controls: wells with bacteria and colistin only, wells with bacteria and test compound only, and wells with bacteria only (growth control).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of colistin in the presence of different concentrations of the test compound. The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy: FICI = (MIC of colistin in combination / MIC of colistin alone) + (Concentration of test compound / MIC of test compound alone).
-
A FICI of ≤ 0.5 is indicative of synergy.
-
Plot the reduction in colistin MIC as a function of the test compound concentration to estimate the IC50.
-
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MCR-1 - Wikipedia [en.wikipedia.org]
- 5. Dissemination and Mechanism for the MCR-1 Colistin Resistance | PLOS Pathogens [journals.plos.org]
- 6. diamond.ac.uk [diamond.ac.uk]
- 7. Structural Biology of MCR-1-Mediated Resistance to Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. droracle.ai [droracle.ai]
- 12. mdpi.com [mdpi.com]
- 13. Treatment Options for Colistin Resistant Klebsiella pneumoniae: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
